molecular formula CuFeH2S B223927 Copper;iron;sulfane CAS No. 1308-56-1

Copper;iron;sulfane

Cat. No.: B223927
CAS No.: 1308-56-1
M. Wt: 153.47 g/mol
InChI Key: BUGICWZUDIWQRQ-UHFFFAOYSA-N
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Description

Significance in Advanced Materials Science and Engineering

The unique crystal and electronic structures of Cu-Fe-S compounds make them highly attractive for advanced materials applications. Their properties can be tuned by altering their composition and structure, opening up avenues for new technologies. rsc.org

Photovoltaics: Chalcopyrite (CuFeS₂) and related compounds are central to the development of thin-film solar cells. researchgate.netstrath.ac.uk These materials are strong absorbers of light and have direct bandgaps, making them efficient for converting sunlight into electricity. researchgate.net Their high tolerance for off-stoichiometry and radiation damage further enhances their suitability for long-lasting photovoltaic modules. researchgate.netstrath.ac.uk

Thermoelectric Materials: The ability to convert waste heat into useful electrical energy is a key goal of sustainable technology. Copper-iron-sulfide systems, particularly chalcopyrite, are being investigated as promising thermoelectric materials. mdpi.comresearchgate.net Nanostructuring these compounds can enhance their thermoelectric performance by optimizing their Seebeck coefficient and reducing thermal conductivity. mdpi.comnih.gov

Catalysis: Bimetallic copper-iron sulfide (B99878) nanoparticles have demonstrated superior performance as photocatalysts compared to their single-metal counterparts. malayajournal.org They are effective in degrading organic pollutants under UV irradiation, highlighting their potential in environmental remediation. malayajournal.org

Energy Storage: With their high conductivity and tunable composition, ternary metal sulfides are being explored as electrode materials for energy storage devices, surpassing the performance of conventional metal oxides.

Below is an interactive data table summarizing key properties of chalcopyrite relevant to materials science.

PropertyValueSignificance
Chemical Formula CuFeS₂A 1:1:2 ratio of copper, iron, and sulfur.
Crystal System TetragonalInfluences electronic and optical properties. wikipedia.org
Bandgap ~1.5 eV (Direct)Ideal for absorbing the solar spectrum in photovoltaic applications. researchgate.net
Electrical Conductivity SemiconductorAllows for the movement of charge carriers, essential for electronic devices. wikipedia.org
Seebeck Coefficient Up to 203 µV/K (P-type)Indicates strong potential for thermoelectric power generation. mdpi.comnih.gov

Importance in Geochemistry and Mineral Sciences

In the natural world, copper-iron-sulfur compounds are fundamental components of the Earth's crust and play a crucial role in the global cycling of metals and sulfur. They are the primary ore minerals from which copper is extracted. wikipedia.orggeoscienceworld.org

Ore Genesis: The study of Cu-Fe-S minerals is central to understanding how economically significant ore deposits form. These minerals precipitate from hot, metal-rich fluids circulating through the Earth's crust, a process known as hydrothermal activity. geoscienceworld.orgwikipedia.org They are commonly found in porphyry copper deposits, volcanogenic massive sulfide (VMS) deposits, and sedimentary-hosted deposits. wikipedia.orgwikipedia.org

Major Ore Minerals: Chalcopyrite (CuFeS₂) is the most abundant copper ore mineral globally. wikipedia.org Other significant minerals in this group include bornite (B72238) (Cu₅FeS₄), cubanite (CuFe₂S₃), and talnakhite (Cu₉(Fe,Ni)₈S₁₆), each contributing to the world's copper supply. wikipedia.orgwikipedia.orgwikipedia.org The formation conditions dictate which of these minerals will be present in an ore body. For example, cubanite often forms from the alteration of chalcopyrite at temperatures below 200-210°C. wikipedia.org

Geochemical Exploration: The presence and composition of these minerals serve as important indicators for geologists exploring for new copper deposits. Their association with other sulfide minerals like pyrite (B73398) and pyrrhotite (B1172379) provides clues about the geological history and economic potential of a region. geoscienceworld.orggeoscienceworld.org

This interactive table details common copper-iron-sulfide minerals.

Mineral NameChemical FormulaCrystal SystemTypical Geological Occurrence
Chalcopyrite CuFeS₂TetragonalPorphyry copper deposits, VMS deposits, hydrothermal veins. wikipedia.org
Bornite Cu₅FeS₄OrthorhombicPorphyry copper deposits, skarns, sedimentary copper deposits. wikipedia.org
Cubanite CuFe₂S₃OrthorhombicHigh-temperature hydrothermal deposits, often with chalcopyrite. wikipedia.org
Talnakhite Cu₉(Fe,Ni)₈S₁₆IsometricHydrothermal ores, often with chalcopyrite and cubanite. wikipedia.orghandbookofmineralogy.org

Overview of Research Trajectories in Ternary Metal Sulfide Systems

Research into ternary metal sulfides, including the Cu-Fe-S system, is dynamic and expanding. The focus has evolved from characterizing naturally occurring minerals to designing and synthesizing novel materials with tailored functionalities. acs.org

Nanomaterials Synthesis: A major thrust of current research is the development of scalable, low-cost methods for producing ternary metal sulfide nanoparticles, nanowires, and thin films. acs.org Techniques like hydrothermal synthesis and thermal decomposition are being refined to control the size, shape, and composition of these nanomaterials, which in turn dictates their properties. frontiersin.orgresearchgate.net

Property Tuning and Heterostructures: Scientists are actively exploring ways to fine-tune the electronic and optical properties of these materials. This includes creating complex heterostructures, such as yolk-shell nanoparticles, and integrating them with other materials like MXenes or carbon quantum dots to enhance performance in applications like photocatalysis and electromagnetic wave absorption. rsc.orgacs.org

Computational Modeling: Alongside experimental work, computational materials science plays a crucial role. First-principles calculations based on Density Functional Theory (DFT) are used to predict the structural, electronic, and thermoelectric properties of known and hypothetical Cu-Fe-S compounds, guiding experimental efforts toward the most promising materials. researchgate.net

Environmental and Sustainable Applications: There is a growing emphasis on using these abundant, earth-friendly materials for sustainable technologies. Research into their use for solar hydrogen production through water splitting and for antibacterial applications represents a move toward addressing critical global challenges in energy and health. acs.orgacs.org

The continued exploration of the copper-iron-sulfur system promises further breakthroughs, bridging the gap between fundamental geological understanding and the creation of next-generation technologies.

Properties

CAS No.

1308-56-1

Molecular Formula

CuFeH2S

Molecular Weight

153.47 g/mol

IUPAC Name

copper;iron;sulfane

InChI

InChI=1S/Cu.Fe.H2S/h;;1H2

InChI Key

BUGICWZUDIWQRQ-UHFFFAOYSA-N

SMILES

S.S.[Fe].[Cu]

Canonical SMILES

S.[Fe].[Cu]

Other CAS No.

1308-56-1

Origin of Product

United States

Nomenclature and Crystallographic Classification of Copper Iron Sulfides

Chalcopyrite (CuFeS₂) and its Structural Variants

Chalcopyrite, with the chemical formula CuFeS₂, is the most abundant copper ore mineral and a cornerstone of the copper mining industry Current time information in Birmingham, GB.. It crystallizes in the tetragonal system, belonging to the space group I42d Current time information in Birmingham, GB.wikipedia.org. Its unit cell parameters are approximately a = 5.289 Å and c = 10.423 Å Current time information in Birmingham, GB.wikipedia.org.

Crystallographically, chalcopyrite's structure is closely related to that of zinc blende (ZnS). The unit cell of chalcopyrite is twice the size of zinc blende's, reflecting an ordered arrangement where copper (Cu⁺) and iron (Fe³⁺) ions substitute for zinc (Zn²⁺) ions in alternating positions Current time information in Birmingham, GB.. Unlike the pyrite (B73398) structure, chalcopyrite features single sulfide (B99878) anions (S²⁻) rather than disulfide pairs (S₂²⁻) Current time information in Birmingham, GB.wikipedia.org. In its crystal structure, each metal ion is tetrahedrally coordinated by four sulfur anions, and each sulfur anion is bonded to two copper and two iron atoms Current time information in Birmingham, GB.wikipedia.orgjournalssystem.com. While chalcopyrite itself has a well-defined tetragonal structure, related minerals like talnakhite (Cu₉Fe₈S₁₆) exhibit a larger cubic unit cell (a ≈ 10.6 Å, space group I43m) and are considered derivatives or structural variants within the broader chalcopyrite series arizona.edureading.ac.uk.

Bornite (B72238) (Cu₅FeS₄) and its Polymorphic Forms

Bornite, identified by the formula Cu₅FeS₄, is another significant copper-iron sulfide mineral Current time information in Birmingham, GB.rruff.info. Its crystal structures are based on approximate cubic close-packing of sulfur atoms, leading to a complex arrangement of metal atoms within interstitial sites researchgate.netarizona.edu. Bornite is known to exhibit polymorphism, with different structural forms stable at varying temperatures, characterized by distinct ordering patterns of iron and copper atoms, and the presence of vacancies researchgate.netmdpi.comrsc.org.

High-Temperature Polymorphs (e.g., cubic Fm-3m 1a-type)

The high-temperature form of bornite is stable above approximately 228 °C (543 K) and crystallizes in the cubic system with the space group Fm-3m researchgate.netrsc.orgsci-hub.se. This high-temperature polymorph features a unit cell with a parameter of approximately a = 5.50 Å researchgate.netrsc.org. In this structure, metal atoms and vacancies are distributed randomly within the tetrahedral sites of the sulfur framework rsc.org.

Intermediate and Low-Temperature Polymorphs (e.g., cubic Fm-3m 2a-type, orthorhombic Pbca 2a-4a-2a-type)

As bornite cools, it undergoes structural transitions. An intermediate form exists between approximately 170–235 °C researchgate.net. This phase has been described as cubic with space group Fm-3m and a larger unit cell (a ≈ 10.950 Å) due to the ordering of copper and iron atoms and the clustering of vacancies rsc.org. Other descriptions for intermediate forms include Fm-3m 2a-type or Fd3m (a ≈ 10.940 Å) researchgate.netsci-hub.se.

Below approximately 200 °C, bornite adopts its low-temperature form, which crystallizes in the orthorhombic system with the space group Pbca researchgate.netmdpi.comnukleonika.plresearchgate.networdpress.com. The unit cell dimensions for this form are approximately a = 10.970 Å, b = 21.880 Å, and c = 10.964 Å researchgate.netmdpi.comresearchgate.net. This structure is characterized by ordered iron atoms and split copper atom positions, reflecting a more complex arrangement compared to the high-temperature polymorph researchgate.netmdpi.com.

Cubanite (CuFe₂S₃)

Cubanite, with the chemical formula CuFe₂S₃, is another ternary copper-iron sulfide wikipedia.orgrruff.info. It crystallizes in the orthorhombic system, belonging to the space group Pcmn carnegiescience.edurruff.infocrystallography.net. Its unit cell parameters are approximately a = 6.46 Å, b = 11.10 Å, and c = 6.22 Å carnegiescience.edu. The structure of cubanite is based on an arrangement of sulfur atoms in an approximately hexagonal close-packed network, with copper and iron cations occupying ordered tetrahedral sites carnegiescience.edurruff.infocrystallography.net.

Other Ternary Copper-Iron Sulfide Phases

Beyond the prominent minerals, several other ternary copper-iron sulfide phases are recognized, often exhibiting complex structures derived from or related to chalcopyrite.

Talnakhite (Cu₉Fe₈S₁₆): Talnakhite is characterized by the formula Cu₉Fe₈S₁₆ rruff.infomdpi.com. It crystallizes in the cubic system with the space group I43m and a unit cell parameter of approximately a = 10.593 Å arizona.edu. This mineral is considered a derivative of the chalcopyrite structure, featuring a larger cubic unit cell arizona.edu.

Mooihoekite (Cu₉Fe₉S₁₆): Mooihoekite has the chemical formula Cu₉Fe₉S₁₆ rruff.infomdpi.comwikipedia.org. It crystallizes in the tetragonal system, space group P42m, with unit cell dimensions a = 10.585 Å and c = 5.383 Å wikipedia.orgmindat.org. Mooihoekite is found in association with haycockite wikipedia.org.

Haycockite (Cu₄Fe₅S₈): Haycockite, with the formula Cu₄Fe₅S₈ rruff.infomdpi.comwebmineral.com, crystallizes in the orthorhombic system, typically in space group P222 webmineral.comgeologyscience.ru. Its unit cell parameters are approximately a = 10.71 Å, b = 10.71 Å, and c = 31.56 Å webmineral.com. Haycockite is described as a complex derivative of the chalcopyrite structure geologyscience.ru.

Relation to Binary Iron Sulfides (e.g., Pyrite (FeS₂), Pyrrhotite (B1172379) (Fe₁₋ₓS))

Copper-iron sulfides share a mineralogical context with binary iron sulfides, such as pyrite and pyrrhotite, which often occur together in ore deposits.

Pyrite (FeS₂): Pyrite is an iron sulfide mineral with the formula FeS₂ up.ac.zawikipedia.org. It crystallizes in the cubic system, space group Pa3, with a unit cell parameter of a = 5.417 Å wikipedia.orgaip.org. Pyrite's structure consists of iron atoms and disulfide (S₂²⁻) dimers, with iron atoms coordinated by six sulfur atoms in octahedral arrangements scielo.br. This contrasts with chalcopyrite, which has single sulfide anions and different coordination environments for its metal atoms Current time information in Birmingham, GB.wikipedia.orgjournalssystem.com. Pyrite is notably harder (Mohs 6–6.5) than chalcopyrite (Mohs 3.5–4) wikipedia.orgmoonlightgemsaz.comvividvibesoul.com.

Pyrrhotite (Fe₁₋ₓS): Pyrrhotite is a non-stoichiometric iron sulfide with the general formula Fe(₁₋ₓ)S, where x ranges from 0 to 0.125 wikipedia.org. It exhibits various polytypes, commonly monoclinic or hexagonal, based on the NiAs structure wikipedia.orgup.ac.za. The monoclinic form has space group A2/a and unit cell parameters a = 11.88 Å, b = 6.87 Å, c = 22.79 Å, and β = 90.47° wikipedia.org. Pyrrhotite's structure involves iron atoms in octahedral sites and sulfur atoms in trigonal prismatic sites, with iron vacancies contributing to its non-stoichiometry wikipedia.orgup.ac.zaarizona.edu. Bornite is sometimes described as being related to pyrrhotite through solid solution rruff.info.

Data Tables

Table 1: Key Crystallographic Data for Major Copper-Iron Sulfides

MineralFormulaCrystal SystemSpace GroupUnit Cell Parameters (Å)Reference(s)
ChalcopyriteCuFeS₂TetragonalI42da = 5.289, c = 10.423 Current time information in Birmingham, GB.wikipedia.org
Bornite (low)Cu₅FeS₄OrthorhombicPbcaa = 10.970, b = 21.880, c = 10.964 researchgate.netmdpi.comresearchgate.net
Bornite (high)Cu₅FeS₄CubicFm-3ma = 5.50 researchgate.netrsc.org
CubaniteCuFe₂S₃OrthorhombicPcmna = 6.46, b = 11.10, c = 6.22 carnegiescience.edu

Table 2: Crystallographic Data for Other Ternary Copper-Iron Sulfides

MineralFormulaCrystal SystemSpace GroupUnit Cell Parameters (Å)Reference(s)
TalnakhiteCu₉Fe₈S₁₆CubicI43ma = 10.593 arizona.edu
MooihoekiteCu₉Fe₉S₁₆TetragonalP42ma = 10.585, c = 5.383 wikipedia.orgmindat.org
HaycockiteCu₄Fe₅S₈OrthorhombicP222a = 10.71, b = 10.71, c = 31.56 webmineral.comgeologyscience.ru

Table 3: Crystallographic Data for Binary Iron Sulfides (for comparison)

MineralFormulaCrystal SystemSpace GroupUnit Cell Parameters (Å)Reference(s)
PyriteFeS₂CubicPa3a = 5.417 wikipedia.orgaip.org
PyrrhotiteFe₁₋ₓSMonoclinicA2/aa = 11.88, b = 6.87, c = 22.79, β=90.47° wikipedia.org

Advanced Synthesis Methodologies for Copper Iron Sulfide Materials

Solution-Phase Synthesis Techniques

Solution-phase synthesis offers a versatile and cost-effective approach for producing copper-iron sulfide (B99878) nanoparticles with tailored characteristics. These methods involve the chemical reaction of precursors in a liquid medium under controlled conditions.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely employed method for the preparation of crystalline nanomaterials. ijraset.com This technique involves a chemical reaction in an aqueous solution within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. ijraset.com The controlled environment facilitates the nucleation and growth of well-defined copper-iron sulfide nanoparticles with high product homogeneity and narrow particle size distributions. irjet.net

The process typically involves dissolving copper and iron salts, such as copper chloride (CuCl₂) and ferric chloride (FeCl₃·6H₂O), in deionized water. ijraset.commdpi.com A sulfur source, commonly thiourea (B124793) ((NH₂)₂CS), is then introduced to the solution. ijraset.comirjet.net The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures ranging from 180°C to 200°C for a duration of 10 to 12 hours. ijraset.commdpi.com The elevated temperature and pressure promote the dissolution of precursors and subsequent crystallization of CuFeS₂ nanoparticles. ijraset.com The use of surfactants like polyvinylpyrrolidone (B124986) (PVP) and ethylenediamine (B42938) can help in obtaining highly uniform nanoparticles by preventing their aggregation.

Characterization of hydrothermally synthesized CuFeS₂ nanoparticles has revealed a tetragonal chalcopyrite structure with particle sizes ranging from 14 nm to 40 nm. ijraset.com This method allows for the control of particle size and crystallinity, which in turn influences the material's optical and photocatalytic properties. ijraset.com For instance, nanoparticles synthesized via this route have shown a significant capacity for light absorption in the wavelength region of 500-600 nm and an energy band gap of 2.35 eV. ijraset.com

Table 1: Research Findings on Hydrothermal Synthesis of Copper-Iron Sulfide

Precursors Temperature (°C) Time (h) Resulting Particle Size Crystal Structure Source(s)
Copper chloride (CuCl₂), Ferric chloride (FeCl₃·6H₂O), Thiourea ((NH₂)₂CS) 180 12 14 nm Tetragonal chalcopyrite ijraset.com
Copper chloride (CuCl), Ferric chloride (FeCl₃·6H₂O), Sodium sulfide (Na₂S·9H₂O) 200 10 25-40 nm Sphere-like structures mdpi.com
Not specified 190 32 20-40 nm Tetragonal researchgate.net

Solvothermal Synthesis

Solvothermal synthesis is a versatile method for producing a variety of nanomaterials, including copper-iron sulfide. Similar to the hydrothermal method, it involves a chemical reaction in a sealed vessel at elevated temperatures. However, in solvothermal synthesis, non-aqueous solvents are used as the reaction medium. This allows for a wider range of reaction temperatures and pressures, offering greater control over the size, shape, and crystallinity of the resulting nanoparticles. malayajournal.org

In a typical solvothermal synthesis of CuFeS₂, precursors such as copper and iron salts are dissolved in an organic solvent. malayajournal.org The choice of solvent plays a crucial role in determining the morphology and properties of the final product. For instance, the use of specific organic solvents can lead to the formation of CuFeS₂ with different shapes, such as nanoflakes. researchgate.net

Research has demonstrated the successful synthesis of bimetallic copper iron sulfide (CuFeS₂) using a one-pot solvothermal method. This approach has been highlighted for its potential in creating electrode materials for supercapacitor applications, indicating the influence of the synthesis method on the material's functional properties. acs.org

Chemical Coprecipitation

Chemical coprecipitation is a straightforward and scalable method for synthesizing copper-iron sulfide nanoparticles. This technique involves the simultaneous precipitation of copper and iron ions from a solution upon the addition of a precipitating agent. The process is typically carried out at or near room temperature.

In a representative procedure, aqueous solutions of copper and iron salts are mixed, and a sulfur-containing precipitating agent is added to induce the formation of the desired sulfide compound. The resulting precipitate is then collected, washed, and dried.

A comparative study of CuFeS₂ prepared by hydrothermal and co-precipitation methods revealed differences in the resulting particle sizes. mdpi.com The co-precipitation method, which in one study utilized hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as a reducing agent, resulted in larger particle agglomerates with an average diameter of 95–125 nm, compared to the 25–40 nm particles obtained through the hydrothermal route. mdpi.com This difference was attributed to the high concentration of the reducing agent and the potential for Ostwald ripening during the heating process in the co-precipitation method. mdpi.com

Colloidal Synthesis and Hot-Injection Methods

Colloidal synthesis and, more specifically, the hot-injection technique, are powerful methods for producing highly monodisperse semiconductor nanocrystals with precise control over their size and shape. set-science.com The hot-injection method involves the rapid injection of precursors into a hot solvent containing coordinating ligands. set-science.com This sudden introduction of reactants leads to a burst of nucleation, followed by controlled growth of the nanocrystals. set-science.com

For the synthesis of chalcopyrite (CuFeS₂) nanocrystals, a typical hot-injection procedure involves preparing a solution of copper and iron precursors in a high-boiling point organic solvent. acs.org For example, a mixture of copper(I) iodide (CuI) and iron(III) acetylacetonate (B107027) (Fe(acac)₃) can be dissolved in 1-octadecene (B91540) (ODE). acs.org This solution is heated to a high temperature, typically around 280°C, under an inert atmosphere. acs.org A separate solution containing the sulfur precursor, such as dodecanethiol (DT) in oleylamine (B85491) (OLAM), is then rapidly injected into the hot reaction mixture. acs.org The temperature is then stabilized at a slightly lower temperature (e.g., 270°C) to allow for the controlled growth of the CuFeS₂ nanocrystals. acs.org The use of coordinating ligands like trioctylphosphine (B1581425) (TOP) and oleylamine helps to stabilize the growing nanocrystals and prevent their aggregation. acs.org

This method allows for the synthesis of phase-pure CuFeS₂ nanocrystals with distinct optical absorption characteristics, including bands centered around 480 nm and 950 nm. acs.org

Vapor Deposition and Thin Film Fabrication

Vapor deposition techniques are essential for the fabrication of high-quality copper-iron sulfide thin films, which are crucial for applications in photovoltaics and other electronic devices. These methods involve the deposition of a solid film from a vapor phase onto a substrate.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-purity, high-performance solid materials. The process involves the reaction or decomposition of gaseous precursors on a heated substrate surface to form a thin film. ruhr-uni-bochum.de

In the context of copper-iron sulfide, CVD has been utilized to deposit thin films of chalcopyrite. This can be achieved through various approaches, including aerosol-assisted chemical vapor deposition (AACVD). researchgate.net In AACVD, a solution of the precursors is aerosolized and transported to a heated substrate where the solvent evaporates, and the precursors decompose to form the desired film. researchgate.net Single-source precursors, which contain both the metal and sulfur elements in a single compound, can be advantageous for this process.

Research on the deposition of chalcopyrite thin films has explored different strategies. For instance, thin films of CuFeS₂ have been deposited on glass substrates. acs.org The elemental composition of these films, as determined by energy-dispersive X-ray (EDX) spectroscopy, has shown atomic percentages of approximately 24.7% for copper, 24.1% for iron, and 51.2% for sulfur, which is consistent with the stoichiometry of chalcopyrite. acs.org The deposition temperature is a critical parameter that influences the phase formation and quality of the film. nih.gov For example, chalcopyrite films have been successfully obtained at a deposition temperature of 600°C. nih.gov

Table 2: Research Findings on Chemical Vapor Deposition of Copper-Iron Sulfide Thin Films

Deposition Method Substrate Deposition Temperature (°C) Resulting Film Composition Source(s)
Aerosol-Assisted Chemical Vapor Deposition (AACVD) Glass Not specified Chalcopyrite (CuFeS₂) acs.org
Cathodic Cylindrical Plasma Deposition (CCyPD) Glass 600 Chalcopyrite (CuFeS₂) nih.gov

Successive Ionic Layer Adsorption and Reaction (SILAR)

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile and cost-effective technique for depositing thin films of compound materials, including copper-iron sulfide, onto a substrate. This method is based on the sequential immersion of a substrate into separately placed cationic and anionic precursor solutions, with a rinsing step in between to remove excess, unadsorbed ions.

The SILAR process for copper-iron sulfide typically involves four steps in a single cycle:

Adsorption of Cations: The substrate is immersed in a solution containing copper and iron ions (e.g., a mixture of copper chloride and ferric chloride). A layer of these cations is adsorbed onto the substrate surface.

Rinsing: The substrate is rinsed with deionized water to remove loosely bound cations.

Adsorption and Reaction of Anions: The substrate is then immersed in a solution containing a sulfur source, such as thiourea or sodium sulfide. The sulfide ions react with the pre-adsorbed copper and iron ions to form a thin layer of copper-iron sulfide.

Rinsing: A final rinsing step removes unreacted species and by-products.

By repeating these cycles, the thickness and quality of the copper-iron sulfide film can be precisely controlled. The number of SILAR cycles has a direct impact on the material's properties. For instance, studies have shown that increasing the number of cycles can lead to changes in the optical band gap and electrical conductivity of the resulting thin films.

Advantages of the SILAR method include:

Low cost and simplicity: It does not require expensive vacuum equipment.

Uniform film deposition: It allows for the deposition of films over large areas.

Control over film thickness: The thickness can be controlled by adjusting the number of deposition cycles.

Room temperature operation: The deposition can often be carried out at or near room temperature.

Research has demonstrated the successful synthesis of Iron Copper Sulphide (FeCuS) thin films using the SILAR technique. The influence of the number of SILAR cycles on the optical and compositional properties has been investigated, showing that parameters like the energy band gap can be tuned by varying the deposition cycles. For example, one study reported that the energy band gap of an FeCuS thin film varied from 0.9 eV to 2.99 eV as the number of SILAR cycles was increased from 50 to 70. ijraset.com

Table 1: Effect of SILAR Cycles on the Properties of Iron Copper Sulphide (FeCuS) Thin Films

Number of SILAR Cycles Energy Band Gap (eV) Observations
50 0.9 Initial film formation with specific optical properties. ijraset.com
60 1.3 Increase in band gap with more deposition cycles. ijraset.com

High-Temperature and High-Pressure Synthesis Routes

High-temperature and high-pressure methods, such as hydrothermal and solvothermal synthesis, are powerful techniques for producing crystalline copper-iron sulfide nanoparticles with well-defined morphologies and properties. ijraset.comirjet.net These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, known as an autoclave, at temperatures above the solvent's boiling point.

In a typical hydrothermal synthesis of chalcopyrite (CuFeS₂) nanoparticles, precursors containing copper (e.g., copper chloride dihydrate), iron (e.g., ferric chloride), and sulfur (e.g., thiourea) are dissolved in water. irjet.net The solution is then sealed in an autoclave and heated to temperatures typically ranging from 150°C to 250°C for several hours or days. ijraset.com The elevated temperature and pressure facilitate the dissolution of precursors and the subsequent nucleation and growth of crystalline CuFeS₂.

The solvothermal method is analogous to the hydrothermal method but utilizes organic solvents instead of water. The choice of solvent can significantly influence the size, shape, and crystal phase of the resulting nanoparticles. For example, using ethylenediamine as a solvent in a solvothermal process has been shown to produce micro- and nano-crystalline CuFeS₂ with various morphologies, including polygons, pyramids, and hexagonal rods. researchgate.net

Key parameters that can be controlled in these high-temperature and high-pressure routes include:

Temperature and Pressure: These parameters directly affect the reaction kinetics and the crystallinity of the final product. ijraset.com

Reaction Time: The duration of the synthesis can influence the size and morphology of the nanoparticles.

Precursor Concentration: The ratio of copper, iron, and sulfur precursors is crucial for obtaining the desired stoichiometric phase. bohrium.com

Solvent Type: In solvothermal synthesis, the choice of solvent can direct the morphology of the nanoparticles. researchgate.net

Additives: Surfactants and capping agents can be used to control particle size and prevent aggregation.

Table 2: Comparison of Hydrothermal and Solvothermal Synthesis of CuFeS₂

Parameter Hydrothermal Synthesis Solvothermal Synthesis
Solvent Water Organic solvents (e.g., ethylenediamine, oleylamine) researchgate.netkashanu.ac.ir
Typical Temperature 150 - 250 °C ijraset.com 140 - 270 °C researchgate.netkashanu.ac.ir
Typical Pressure Autogenous pressure of water at elevated temperature Autogenous pressure of the organic solvent
Reported Morphologies Nanoparticles, nanorods, spherical aggregates irjet.net Polygons, pyramids, hexagonal rods, triangular pyramidal researchgate.netkashanu.ac.ir

| Advantages | Environmentally friendly solvent, high product homogeneity. irjet.net | Greater control over morphology through solvent choice. researchgate.net |

Single-Source Precursor Approaches (e.g., Dithiocarbamate (B8719985) Complexes)

The use of single-source precursors (SSPs) offers a more controlled and often simpler route to synthesizing binary and ternary metal sulfides like copper-iron sulfide. In this approach, a single compound contains all the necessary elements (copper, iron, and sulfur) in a predefined stoichiometric ratio. This method can lead to lower reaction temperatures and better control over the composition and phase of the final product compared to multi-source precursor methods.

Dithiocarbamate complexes are a prominent class of SSPs for metal sulfides. ucl.ac.ukmdpi.com For the synthesis of copper-iron sulfide, a bimetallic dithiocarbamate complex containing both copper and iron can be designed. The thermal decomposition of this single precursor in a suitable solvent or in the solid state yields the desired copper-iron sulfide nanoparticles.

For instance, copper(II) dithiocarbamate complexes have been successfully used in conjunction with iron dithiocarbamate complexes as dual SSPs to synthesize ternary copper iron sulfides such as CuFe₂S₃ and Cu₅FeS₄. researchgate.net The decomposition of these precursors, often via solvothermal methods, breaks the metal-sulfur bonds and allows for the formation of the sulfide lattice.

The advantages of using single-source precursors like dithiocarbamate complexes include:

Stoichiometric Control: The metal and sulfur ratios are fixed within the precursor molecule.

Lower Synthesis Temperatures: Decomposition often occurs at lower temperatures than required for reactions between separate elemental sources.

Cleaner Reactions: The decomposition can be designed to yield volatile and easily removable by-products.

Morphological Control: The ligands of the precursor can influence the growth and capping of the resulting nanoparticles.

Research has shown the successful synthesis of nanocrystalline chalcopyrite (CuFeS₂) using precursors like CuL₂ and Cu(LH)₂Cl₂ (where LH is monoacetylferrocene thiosemicarbazone) through pyrolysis and solvothermal decomposition. researchgate.net The solvothermal route, in this case, produced nearly spherical nanoparticles with average grain sizes of 11-16 nm. researchgate.net

Control over Nanostructure and Morphology

The ability to control the nanostructure and morphology of copper-iron sulfide materials is critical as these features strongly influence their physical and chemical properties. Various synthesis parameters across different methodologies can be tuned to achieve desired shapes and sizes, such as nanoparticles, nanorods, nanowires, and hierarchical structures. researchgate.net

In hydrothermal and solvothermal synthesis , several factors can be manipulated to control morphology:

Temperature and Time: Higher temperatures and longer reaction times generally lead to larger and more crystalline particles. acs.org By carefully controlling these parameters, the growth process can be guided. For example, a study on a one-pot thermolysis method showed that the crystal structure of CuFeS₂ could be changed from wurtzite to chalcopyrite by increasing the synthesis temperature from 150 °C to 270 °C. kashanu.ac.ir

Solvents and Capping Agents: The choice of solvent plays a crucial role. Solvents like oleylamine not only act as a reaction medium but also as a capping agent, binding to the surface of the growing nanocrystals and influencing their shape. kashanu.ac.ir The use of oleic acid in combination with oleylamine can further modify the morphology from hexagonal to trigonal shapes. kashanu.ac.ir The addition of surfactants like polyvinylpyrrolidone (PVP) can prevent particle aggregation and lead to highly uniform nanoparticles.

Precursor Ratio: The molar ratio of the copper, iron, and sulfur precursors can affect the stoichiometry and phase purity, which in turn can influence the morphology. bohrium.com Adjusting the Cu/Fe ratio in a hydrothermal synthesis has been shown to improve the phase purity of CuFeS₂ and influence its thermoelectric properties. bohrium.com

In the SILAR method , the morphology of the thin film is influenced by:

Number of Cycles: Affects the film thickness and grain size.

Concentration and pH of Precursor Solutions: These parameters can alter the adsorption and reaction rates, thereby affecting the film's microstructure.

Deposition Temperature: Can influence the crystallinity and surface morphology of the deposited film.

Through the precise control of these synthesis parameters, researchers can tailor the morphology of copper-iron sulfide materials to optimize their performance in specific applications, from solar cells to catalysis. For instance, facile solution-based methods have been used to synthesize CuFeS₂ nanocrystals with either spherical (~12 nm) or pyramidal (~30 nm) morphologies depending on the choice of precursors and synthesis conditions. researchgate.net

Table 3: Summary of Compounds Mentioned

Compound Name Chemical Formula
Bornite (B72238) Cu₅FeS₄
Chalcopyrite CuFeS₂
Copper Chloride CuCl
Copper Chloride Dihydrate CuCl₂·2H₂O
Copper(II) Dithiocarbamate [Cu(S₂CNR₂)₂]
Ethylenediamine C₂H₈N₂
Ferric Chloride FeCl₃
Iron Copper Sulphide FeCuS
Monoacetylferrocene thiosemicarbazone C₁₃H₁₃FeN₃S
Oleic Acid C₁₈H₃₄O₂
Oleylamine C₁₈H₃₇N
Polyvinylpyrrolidone (C₆H₉NO)n
Pyrite (B73398) FeS₂
Sodium Sulfide Na₂S
Talnakhite Cu₁.₁Fe₁.₁S₂

Structural Elucidation and Advanced Characterization Techniques

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction

X-ray Diffraction is a cornerstone technique for identifying crystalline phases and determining unit cell dimensions. By analyzing the diffraction patterns produced when X-rays interact with a crystalline material, detailed information about its atomic structure can be obtained.

Lattice parameters, which define the size and shape of the unit cell in a crystal, are fundamental crystallographic descriptors. For copper-iron sulfides, XRD analysis provides precise measurements of these parameters. Chalcopyrite (CuFeS₂) typically crystallizes in a tetragonal system, while bornite (B72238) (Cu₅FeS₄) commonly adopts an orthorhombic structure.

Table 1: Lattice Parameters of Chalcopyrite (CuFeS₂)

Crystal SystemSpace GroupLattice Parameters (Å)References
TetragonalI-42da = 5.289, c = 10.413 crimsonpublishers.com
TetragonalI-42da = 5.28650, c = 10.41540 acs.org
TetragonalI-42da = 5.229, c = 10.422 biust.ac.bw
TetragonalI-42da = 5.289, c = 10.423 optica.org
TetragonalI-42da = 0.5289 nm, c = 1.0423 nm nih.gov
TetragonalI-42da = 0.5289 nm, c = 1.0420 nm nih.gov
TetragonalI-42da = 5.3069, c = 10.3836 ictp.it

Table 2: Lattice Parameters of Bornite (Cu₅FeS₄)

Crystal SystemSpace GroupLattice Parameters (Å)References
OrthorhombicPbcaa = 10.87863, b = 10.93925, c = 21.74950 acs.org
OrthorhombicPbcaa = 10.97016(18), b = 21.8803(4), c = 10.9637(2) mdpi.comresearchgate.netdoaj.org
OrthorhombicPbcaa = 10.9474(9), b = 21.8699(13), c = 10.9618(7) nukleonika.pl
OrthorhombicPbcaa = 10.953(1), b = 21.8694(16), c = 10.9464(10) reading.ac.uk
CubicFm3ma = 10.90(0.0036) ethz.ch

XRD is extensively used to identify the specific crystalline phases present in a sample and to determine their relative proportions. For copper-iron sulfide (B99878) ores or synthesized materials, XRD patterns can confirm the presence of chalcopyrite, bornite, or other related minerals like pyrite (B73398), cubanite, or mooihoekite icm.edu.plresearchgate.netmdpi.com. Quantitative phase analysis, often performed using techniques like Rietveld refinement, allows for the precise determination of the abundance of each mineral phase, which is critical for understanding ore composition and processing efficiency biust.ac.bwmalvernpanalytical.com.cn. The presence of minor impurities or secondary phases can also be detected and quantified, providing valuable insights into the material's formation or processing history biust.ac.bwmdpi.com.

Rietveld refinement is a powerful quantitative phase analysis method that fits a calculated diffraction profile to the experimentally observed XRD pattern. This process allows for the refinement of structural parameters, including atomic positions, lattice parameters, thermal parameters, and site occupancies nih.govnukleonika.plmdpi.com. For complex structures like bornite, Rietveld refinement has revealed intricate details such as the ordered occupation of iron atoms and the split distribution of copper atoms over multiple sites, which are crucial for understanding the material's electronic and magnetic properties mdpi.comresearchgate.netdoaj.orgnukleonika.pl. This technique is essential for obtaining a comprehensive understanding of the atomic-level structure of copper-iron sulfides.

Electron Microscopy Techniques

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer high-resolution imaging capabilities to probe the surface morphology and internal nanostructure of materials.

SEM and its high-resolution counterpart, FE-SEM, provide detailed images of the surface topography, grain size, and morphology of copper-iron sulfide samples crimsonpublishers.comdoi.orgnih.gov. Studies have shown that synthesized copper-iron sulfide materials can exhibit well-defined grains with uniform size distributions, indicating good crystalline quality crimsonpublishers.com. In nanoscale materials, SEM can reveal the formation of aggregates, flakes, or other specific morphological features that are influenced by synthesis conditions nih.gov. Analysis of surface features using SEM is also vital for understanding material behavior during processes like leaching, as surface roughness and the presence of surface films can significantly impact reaction kinetics doi.org.

TEM provides even higher resolution than SEM, enabling the visualization of atomic lattice planes and the detailed analysis of nanostructures. TEM studies on copper-iron sulfides have revealed well-ordered crystal lattices, often with occasional dislocations or stacking faults that can influence electrical and optical properties crimsonpublishers.com. In nanocrystalline materials, TEM is used to determine particle size, shape, and agglomeration behavior, confirming the formation of uniform nanoparticles or clusters nih.govacs.orgimim.pl. High-resolution TEM (HRTEM) can further provide atomic-scale insights into crystal defects and growth mechanisms.

List of Compound Names Mentioned:

Chalcopyrite (CuFeS₂)

Bornite (Cu₅FeS₄)

Pyrite

Cubanite (CuFe₂S₃)

Mooihoekite (Cu₉Fe₉S₁₆)

Quartz (SiO₂)

Clinochlore

Calcite

TiC

Yoshiokaite

Hematite (B75146)

Copper oxides

Digenite

Bunsenite (NiO)

Chalcocite (Cu₂S)

Penroseite ((Ni, Cu)S₂)

Magnetite (Fe₃O₄)

Arsenopyrite

ZnS

Amphibolite

Djurleite (Cu₁.₉₄S)

Covellite (CuS)

Isocubanite (CuFe₂S₃)

Fe-rich clinochlore

FeO

FeS

Fe₂O₃

Cu₂ZnSnS₄ (CZTS)

CuInS₂

CuInZnS (CIZS)

Cu₂SnS₃

Cu₁₈(Fe,Ni)₁₈S₃₂

Cu₁₃(Fe,Ni)₁₈S₃₀

Spectroscopic Characterization

Spectroscopic methods are indispensable tools for unraveling the complexities of chemical compounds like Copper;iron;sulfane, offering non-destructive ways to probe its atomic and molecular structure.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Mapping

Energy-Dispersive X-ray Spectroscopy (EDX) is a vital technique for determining the elemental composition of a material and mapping the spatial distribution of these elements. When a sample is bombarded with an electron beam in a scanning electron microscope (SEM) or transmission electron microscope (TEM), characteristic X-rays are emitted from the atoms within the sample. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. For this compound, EDX confirms the presence of copper, iron, and sulfur, and can quantify their relative atomic percentages. Studies on copper-iron sulfide nanoparticles, representative of materials containing these elements, have utilized EDX to establish elemental ratios, such as a Cu:Fe:S ratio of approximately 3.5:1.0:3.7 in synthesized nanoparticles malayajournal.org. EDX mapping further visualizes the homogeneity or heterogeneity of elemental distribution across the sample surface or cross-section.

Table 1: EDX Elemental Composition of Copper-Iron Sulfide Nanoparticles

ElementAtomic Ratio (approximate)
Copper (Cu)3.5
Iron (Fe)1.0
Sulfur (S)3.7

*Data adapted from malayajournal.org.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the surface of a material. It works by irradiating the sample surface with X-rays, causing the emission of photoelectrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energies of the core electrons can be determined. For this compound, XPS is crucial for understanding the surface chemistry and the oxidation states of copper and iron, as well as the nature of sulfur bonding. By analyzing the binding energies of Cu 2p, Fe 2p, and S 2p core levels, researchers can identify different oxidation states (e.g., Cu(I), Cu(II), Fe(II), Fe(III)) and chemical environments, such as sulfide or sulfate (B86663) species, providing critical information about surface reactions and electronic structure.

Raman Spectroscopy for Vibrational Modes

Table 2: Characteristic Raman Peaks in Copper-Iron Sulfide Systems

Bond TypeApproximate Raman Shift (cm⁻¹)Associated Element/BondReference
Cu-S470Copper-Sulfur journalssystem.com
Fe-S291, 320, 352Iron-Sulfur journalssystem.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which corresponds to the vibrational transitions of molecular bonds. While primarily used for organic compounds, FTIR can also provide valuable information about inorganic materials, including metal sulfides. FTIR has been employed in the characterization of copper-iron sulfide nanoparticles, where it can identify characteristic absorption bands related to metal-sulfur vibrations or other structural features present in the compound malayajournal.org. Additionally, FTIR can be used to analyze corrosion products on metal surfaces, which may include sulfide species formed from reactions involving copper and iron icm.edu.pl.

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a highly specific technique that provides detailed information about the local environment of iron atoms within a material. It is particularly sensitive to the oxidation state, spin state, magnetic ordering, and coordination environment of iron. For this compound, Mössbauer spectroscopy would be instrumental in precisely determining the oxidation state (e.g., Fe²⁺ or Fe³⁺) and spin state of iron ions, as well as identifying different iron-containing phases if present. This technique yields characteristic hyperfine parameters such as isomer shift, quadrupole splitting, and magnetic hyperfine field, which are unique fingerprints of specific iron sites. While direct Mössbauer data for this compound is not detailed in the provided search results, it is a standard and powerful method for characterizing iron-bearing compounds, including iron sulfides, offering insights into their electronic and magnetic properties nih.gov.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic structure and local atomic environment of materials. It involves measuring the absorption of X-rays as a function of energy near an absorption edge of a specific element, such as copper, iron, or sulfur. The X-ray Absorption Near Edge Structure (XANES) region provides information about the oxidation states and unoccupied electronic states, while the Extended X-ray Absorption Fine Structure (EXAFS) region yields details about the local atomic structure, including bond distances and coordination numbers. For this compound, XAS applied to the respective absorption edges of Cu, Fe, or S can elucidate the bonding characteristics, coordination geometries, and electronic configurations of these elements within the compound, contributing significantly to its structural elucidation.

List of Compounds Mentioned:

this compound

Copper sulfide

Copper-iron sulfide

Chalcopyrite (CuFeS₂)

Pyrite (FeS₂)

Sphalerite (ZnS)

Marmatite

Scanning Tunneling Microscopy (STM) for Surface Structures

Scanning Tunneling Microscopy (STM) has emerged as a pivotal technique for elucidating the atomic-scale surface structures of various materials, including those containing copper, iron, and sulfur. For compounds like chalcopyrite (CuFeS₂), a significant copper ore, STM provides unparalleled resolution, enabling the visualization of atomic arrangements, surface reconstructions, and the identification of specific crystallographic orientations. This capability is crucial for understanding surface phenomena relevant to mineral processing, catalysis, and materials science. jst.go.jpjst.go.jpresearchgate.net

Application to Chalcopyrite (CuFeS₂)

Research has successfully employed STM to achieve atomic resolution on the surfaces of cleaved natural chalcopyrite crystals. These studies are typically conducted under ultrahigh vacuum (UHV) and low-temperature conditions to maintain surface integrity and ensure precise measurements. jst.go.jposti.gov By analyzing the tunneling current between a sharp conductive tip and the sample surface, STM generates topographical maps that reveal atomic-level details. uni-regensburg.de

Surface Orientations and Atomic Resolution

STM has been instrumental in identifying specific crystallographic orientations on chalcopyrite surfaces, notably the (011) and (012) planes. jst.go.jpjst.go.jp On the (011) surface, two distinct types have been observed: one exhibiting a reconstructed structure, and another that closely resembles a bulk-terminated surface. jst.go.jpjst.go.jp The (012) surface, when analyzed, has shown long-period contrasts in STM images, which are interpreted as arising from differences in the species of underlying atoms. jst.go.jp

The atomic resolution capability of STM allows for the direct imaging of atomic arrangements. For instance, certain surfaces have been observed to consist of rows of bright spots, indicative of atomic ordering. jst.go.jp Theoretical calculations, such as Density Functional Theory (DFT), are frequently integrated with STM data to interpret these observed structures, predict surface reconstructions, and understand the electronic mechanisms that govern STM imaging. jst.go.jpresearchgate.netaps.org Furthermore, studies suggest that STM, by probing the local density of states (DOS), has the potential to differentiate between copper and iron atoms on the surface based on their distinct electronic properties. jst.go.jposti.gov

Surface Features and Reconstructions

Beyond identifying bulk-terminated structures, STM has revealed surface reconstructions on copper-iron-sulfur materials. The precise nature of these reconstructions and the atomic configurations involved are critical for understanding surface reactivity and stability. researchgate.net For example, research on related iron sulfide films has shown 2x2 surface reconstructions, highlighting the prevalence of ordered atomic arrangements on sulfide surfaces. rsc.org The study of chalcopyrite surfaces also indicates the presence of sulfur species, including monomeric and polymeric forms, particularly on fractured surfaces, which can be indirectly inferred or correlated with STM observations in broader surface science studies. researchgate.netresearchgate.net

Data Table: Surface Characterization of Chalcopyrite (CuFeS₂) via STM

The following table summarizes key structural and surface findings for chalcopyrite obtained through STM studies:

Feature/ParameterValue(s)Reference
Compound Chalcopyrite (CuFeS₂) jst.go.jp
Crystal Structure Tetragonal, space group I2d jst.go.jp
Lattice Constants a = 0.529 nm, c = 1.041 nm jst.go.jp
Identified Surface Orientations (011), (012) jst.go.jpjst.go.jp
(011) Surface Types Reconstructed, Bulk-terminated jst.go.jpjst.go.jp
(012) Surface Feature Long-period contrast attributed to underlying atom species jst.go.jp
Observed Atomic Row Spacing (e.g., on (110)/(012) surface) ~0.54 nm jst.go.jp
Observed Atomic Period Along Rows (e.g., on (110)/(012) surface) ~0.36 nm jst.go.jp

STM continues to be an indispensable tool for providing atomic-level insights into the complex surfaces of copper-iron-sulfur compounds, contributing significantly to the fundamental understanding of their structural properties and surface chemistry.

Electronic Structure and Theoretical Investigations

Magnetic Interactions and Spin States

The interplay of copper and iron ions within a sulfur-rich environment gives rise to complex magnetic behaviors, primarily governed by spin coupling mechanisms and the potential for spin-state transitions.

Spin-Crossover Systems

While direct experimental evidence for spin-crossover phenomena in simple copper-iron-sulfur compounds is less prominently detailed in the reviewed literature, related iron-sulfur systems have shown spin-crossover behavior. For instance, certain iron-sulfur compounds can exhibit a high-to-low spin transition for Fe²⁺ ions (from S=2 to S=0) associated with phase transitions researchgate.net. Research interests in related coordination complexes also include the study of spin crossover in iron complexes, suggesting a potential area for future investigation in Cu-Fe-S systems stanford.edu. The electronic structure and ligand environment are critical factors that can influence the spin state of transition metal ions, potentially leading to spin-crossover behavior under specific conditions.

Computational Modeling of Metal-Sulfur Clusters

Computational methods, particularly DFT, are indispensable tools for elucidating the electronic structure, magnetic properties, and reactivity of copper-iron-sulfur clusters. These studies are vital for understanding both synthetic materials and biomimetic systems.

Biomimetic Analogues of Iron-Sulfur Proteins

Computational modeling plays a pivotal role in understanding the function of metalloproteins that contain iron-sulfur clusters. DFT calculations are extensively used to investigate the electronic structure and redox potentials of these clusters, which are critical for electron transfer processes in biological systems stanford.edumdpi.comacs.org. For copper-iron-sulfur systems, DFT is employed to analyze aspects such as band gaps and spin ordering in materials like CuFeS₂ chemrxiv.org. Research in bioinorganic chemistry focuses on how the electronic structure of copper and iron-sulfur sites contributes to electron transfer mechanisms stanford.edustanford.edu. Furthermore, studies have explored how hydrogen bonds surrounding iron-sulfur clusters in proteins can modulate their redox potentials, with DFT calculations providing key insights into these interactions mdpi.comresearchgate.net. The toxicity of copper is also linked to its interference with iron-sulfur cluster biogenesis, where copper ions can bind to proteins involved in Fe-S assembly, thereby disrupting essential cellular processes nih.govresearchgate.net. Computational modeling offers a pathway to mechanistically understand these interactions.

Reaction Intermediate Modeling

Computational techniques, especially DFT, are instrumental in modeling reaction intermediates and understanding the electronic structure of metal-sulfur clusters relevant to chemical reactions and catalysis mdpi.comacs.org. For example, DFT calculations have been applied to study the charge density and orbital hybridization in ultrathin Fe₇S₈ nanosheets, providing insights into their electronic structure and potential catalytic activities acs.org. While specific detailed examples of modeling reaction intermediates in copper-iron-sulfur systems are not extensively detailed in the provided snippets, the general application of DFT to metal-sulfur clusters for understanding electronic structure and reactivity implies its utility in investigating such transient species. The synthesis and characterization of copper-iron-sulfur nanoparticles, often supported by computational studies, aim to explore their potential catalytic applications dntb.gov.ua.

Thermodynamics and Phase Equilibria of the Cu Fe S System

Construction and Interpretation of Phase Diagrams

Phase diagrams for the Cu-Fe-S system are constructed by experimentally determining the stable phases present at different temperatures, pressures, and compositions, or through thermodynamic modeling based on available experimental data and theoretical calculations. These diagrams serve as essential tools for predicting phase assemblages and understanding reaction pathways in metallurgical and geological environments.

Ternary Isothermal Sections (e.g., Cu-Fe-S at 1200 °C)

Ternary isothermal sections, such as the one at 1200 °C (1473 K), provide a snapshot of the phase relationships at a constant temperature across the entire compositional range of the three components. These diagrams are typically represented as triangular plots where each corner signifies a pure component (Cu, Fe, or S).

At 1200 °C, the Cu-Fe-S system exhibits several distinct phase fields, including liquid (matte), solid solutions, and elemental phases. For instance, an isothermal section at 1200 °C illustrates a three-phase field where solid iron (Fe(s)), liquid copper (Cu(l)), and a matte phase coexist. In this specific three-phase field, it has been estimated that liquid copper contains approximately 11 wt% Fe and 2 wt% S under equilibrium conditions researchgate.net. Calculated isothermal sections, often derived using thermodynamic software like FactSage, superimpose experimental data and sulfur pressure contours to provide a comprehensive view of phase stability researchgate.netresearchgate.net. These sections reveal extensive solid solution ranges for phases like bornite (B72238) (bnss), the intermediate solid solution (iss), and pyrrhotite (B1172379) (poss) researchgate.netyamaguchi-u.ac.jpresearchgate.net.

Table 6.1.1: Representative Phase Compositions in the Cu-Fe-S System at 1200 °C

Phase AssemblageKey Phases PresentApproximate Composition (wt%)Source
Cu(l) + Fe(s) + MatteLiquid Copper, Solid IronCu: ~87, Fe: ~11, S: ~2 researchgate.net
Solid Solution FieldsBornite (bnss), ISS, Pyrrhotite (poss)Variable compositions within defined regions researchgate.netyamaguchi-u.ac.jpresearchgate.net

Note: Compositions are approximate and represent equilibrium conditions within specific three-phase fields or solid solution ranges.

Fugacity Diagrams (log PO2 vs. log PS2)

Fugacity diagrams, particularly those plotting the logarithm of oxygen partial pressure (log PO2) against the logarithm of sulfur partial pressure (log PS2), are invaluable for understanding the stability of various phases in multi-component systems involving oxygen and sulfur, such as the Cu-Fe-O-S system. These diagrams are typically constructed at a fixed temperature and a specific ratio of metal components (e.g., Cu/(Fe+Cu)).

In the Cu-Fe-S-O system, fugacity diagrams delineate regions where different phases, including oxides, sulfides, and metallic phases, are stable under varying atmospheric conditions. For example, a diagram plotting log PO2 versus log PS2 can show the boundaries for phases like magnetite (Fe3O4), hematite (B75146) (Fe2O3), Cu2O, FeS, FeS2, and various copper-iron sulfides researchgate.netausimm.com. These diagrams are critical for predicting the behavior of materials in oxidizing or reducing environments, common in smelting and roasting operations. The specific position of phase boundaries is highly sensitive to the chosen metal ratio and temperature researchgate.net.

Solid Solution Behavior and Stability Fields

The Cu-Fe-S system is characterized by extensive solid solution formation, where copper and iron atoms can substitute for each other within the crystal structures of various sulfide (B99878) phases. Key solid solutions include:

Bornite Solid Solution (bnss): This solid solution ranges from the ideal Cu5FeS4 composition and can incorporate varying amounts of copper and iron, extending towards more copper-rich compositions researchgate.netresearchgate.net.

Intermediate Solid Solution (iss): Often referred to as high-temperature chalcopyrite, the iss represents a broad compositional range centered around CuFeS2. It exhibits significant solid solution capabilities for both copper and iron, and its stability field is extensive at high temperatures researchgate.netresearchgate.netrsc.org. The iss can decompose into tetragonal chalcopyrite and other phases upon cooling researchgate.netrsc.org.

Pyrrhotite Solid Solution (poss): Pyrrhotite (Fe1-xS) can incorporate copper, forming a solid solution with a wide range of homogeneity, particularly at elevated temperatures researchgate.netresearchgate.net.

Thermodynamic Modeling and Data Evaluation

Thermodynamic modeling plays a pivotal role in consolidating experimental data and predicting phase equilibria for complex systems like Cu-Fe-S. Various formalisms, including the CALPHAD (CALculation of PHAse Diagrams) approach, quasichemical formalism, and compound energy formalism, are employed to develop self-consistent thermodynamic databases researchgate.netresearchgate.netresearchgate.netscispace.comgtt-technologies.deuq.edu.au.

These models aim to describe the Gibbs free energy of all phases within the system as a function of temperature, pressure, and composition. The process involves critically assessing available experimental data on phase equilibria, thermochemical properties (e.g., enthalpies and entropies of formation), and activity data. Parameters for thermodynamic models are then optimized to best reproduce these experimental observations. For instance, the liquid phase in the Cu-Fe-S system, encompassing metallic, sulfide, and oxide melts, can be described by a single model within the quasichemical formalism, accounting for strong short-range ordering researchgate.netscispace.comuq.edu.au. The accuracy of these models is continuously improved by incorporating new experimental data and refining parameterization researchgate.netscispace.com.

High-Temperature Phase Transitions and Decompositions

At elevated temperatures, various phases within the Cu-Fe-S system undergo transitions and decompositions. Chalcopyrite (CuFeS2), for example, exhibits a transition from a tetragonal α-phase to a cubic β-phase (often identified as the intermediate solid solution, iss) starting around 485 °C, with complete transformation occurring above 535 °C rsc.orgcsu.edu.cn. Further heating of chalcopyrite above approximately 550-560 °C can lead to its decomposition into the iss, pyrite (B73398) (FeS2), and sulfur vapor rsc.orgcsu.edu.cn.

Bornite (Cu5FeS4) also exhibits polymorphs, with high-temperature (H-bornite) and intermediate-temperature (I-bornite) forms known above 262 °C and between 200-262 °C, respectively icm.edu.pl. Upon heating in air, bornite can decompose starting around 220 °C, with hematite (Fe2O3) and copper oxides forming at higher temperatures icm.edu.pl. The stability of these phases and the temperatures at which these transitions occur are critical for understanding mineral alteration processes and the behavior of copper concentrates during smelting.

Geochemistry and Environmental Processes

Natural Occurrence and Mineral Paragenesis

Copper-iron sulfide (B99878) minerals are integral components of various ore-forming systems, with their presence and associations providing critical insights into the geological history of a region. These minerals are primarily found in hydrothermal ore deposits and undergo significant transformations through supergene enrichment processes.

Hydrothermal Ore Deposits and Mineral Associations

Hydrothermal ore deposits, formed by the circulation of hot, metal-rich fluids through the Earth's crust, are the primary settings for the formation of copper-iron sulfide minerals. wikipedia.org The specific mineral assemblages and their textural relationships, known as paragenesis, vary depending on the geological environment.

Chalcopyrite (CuFeS₂) is the most widespread and economically significant copper-bearing mineral. umn.eduauckland.ac.nz It is a primary sulfide that commonly occurs in:

Porphyry Copper Deposits: In these large, low-grade deposits, chalcopyrite is disseminated within or associated with granitic to dioritic intrusive rocks. wikipedia.orgufrgs.br It forms as a result of the concentration of copper within a magmatic system during its ascent and crystallization. wikipedia.org

Volcanogenic Massive Sulfide (VMS) Deposits: These deposits form on or near the seafloor through the discharge of hydrothermal fluids. wikipedia.orgwikipedia.org Chalcopyrite is a key component, often associated with pyrite (B73398), sphalerite, and galena. wikipedia.orgumn.edu

Sedimentary Exhalative (SEDEX) Deposits: Formed by the venting of hydrothermal fluids into a sedimentary basin, these deposits also host significant chalcopyrite. ufrgs.br

Skarn Deposits: These form when hydrothermal fluids interact with carbonate rocks, leading to the replacement of the original rock with a variety of calc-silicate and ore minerals, including chalcopyrite. ufrgs.brhandbookofmineralogy.org

Other Occurrences: Chalcopyrite can also be found in medium- to high-temperature hydrothermal veins, komatiitic nickel ore deposits, and as disseminations in carbonate sedimentary rocks. umn.eduufrgs.br

Bornite (B72238) (Cu₅FeS₄) , also known as peacock ore, is another important primary copper-iron sulfide. ontosight.ai It is often found in association with chalcopyrite and other copper sulfides. ontosight.aiazomining.com Key occurrences include:

Porphyry Copper Deposits: Bornite is an important ore mineral in these systems. ufrgs.br

Mafic Igneous Rocks: It can be found disseminated in these rocks. handbookofmineralogy.orgazomining.com

Hydrothermal Veins: Bornite is common in medium- to high-temperature hydrothermal deposits. handbookofmineralogy.orgazomining.com

Skarn Deposits: Similar to chalcopyrite, bornite is found in contact metamorphic skarn deposits. handbookofmineralogy.orgazomining.com

The following table summarizes the common mineral associations for chalcopyrite and bornite in hydrothermal deposits.

Primary MineralAssociated Sulfide MineralsAssociated Gangue Minerals
**Chalcopyrite (CuFeS₂) **Pyrite, Pyrrhotite (B1172379), Sphalerite, Galena, Bornite, Chalcocite, Digenite, Tetrahedrite ufrgs.brQuartz, Calcite, Dolomite, Tourmaline, Garnet, Wollastonite umn.eduhandbookofmineralogy.org
Bornite (Cu₅FeS₄) Chalcopyrite, Chalcocite, Covellite, Digenite, Pyrite, Pyrrhotite, Galena, Sphalerite ufrgs.brQuartz, Calcite, Garnet, Wollastonite handbookofmineralogy.orgazomining.com

Supergene Enrichment Processes and Secondary Mineral Formation

Supergene enrichment is a near-surface process that concentrates metals to higher grades. ebsco.combritannica.com It involves the oxidation and leaching of primary (hypogene) sulfide minerals by downward-percolating meteoric waters, followed by the re-precipitation of new, often more copper-rich, secondary (supergene) minerals at or below the water table. wikipedia.orgga.gov.au This process is particularly significant in arid or semi-arid regions. britannica.com

The process begins in the oxidized zone above the water table, where primary copper-iron sulfides like chalcopyrite and bornite are weathered. ebsco.com The presence of pyrite (FeS₂) is crucial as its oxidation generates sulfuric acid and ferric sulfate (B86663), which are powerful solvents for other sulfide minerals. ebsco.com

The dissolved copper is transported downwards by the acidic solutions. portergeo.com.au When these solutions reach the reducing environment below the water table, they react with the primary sulfide minerals, leading to the formation of a zone of supergene sulfide enrichment. ebsco.com This enrichment process effectively upgrades the ore by concentrating the copper. britannica.com

A typical sequence of secondary mineral formation from the alteration of chalcopyrite is: Chalcopyrite → Bornite → Covellite → Chalcocite ebsco.com

Covellite (CuS) is a common secondary mineral formed in the oxidation zone of copper sulfide deposits through the alteration of primary sulfides like chalcopyrite and bornite. ufrgs.brwikipedia.org

Chalcocite (Cu₂S) is one of the most abundant secondary copper sulfides and is a key mineral in supergene enrichment zones. ebsco.com911metallurgist.com It can form from the alteration of chalcopyrite, bornite, and covellite. ufrgs.br911metallurgist.com

The table below details the primary minerals and their common secondary alteration products in the supergene enrichment process.

Primary MineralSecondary Sulfide MineralsOther Secondary Minerals
Chalcopyrite (CuFeS₂) ** Bornite (Cu₅FeS₄), Covellite (CuS), Chalcocite (Cu₂S) wikipedia.orgMalachite, Azurite, Cuprite umn.edu
Bornite (Cu₅FeS₄) Idaite, Chalcopyrite, Covellite rruff.infoMalachite, Azurite, Cuprite ufrgs.br
Pyrite (FeS₂) **(Does not directly form secondary copper sulfides but facilitates the process)Goethite, Limonite (in the gossan cap) wikipedia.org

Weathering Mechanisms of Copper-Iron Sulfides

The weathering of copper-iron sulfide minerals is a complex process involving both abiotic and biotic reactions, leading to significant environmental consequences such as the formation of acid mine drainage.

Abiotic Oxidation and Hydrolysis Pathways

In the absence of microbial activity, copper-iron sulfides can be oxidized by atmospheric oxygen when exposed to water. acidmetalliferousdrainage.com This abiotic oxidation is the initial step in the weathering process. For chalcopyrite, the oxidation process is relatively slow compared to other sulfide minerals like pyrite. escholarship.org

The ferrous iron (Fe²⁺) produced in this reaction can be further oxidized to ferric iron (Fe³⁺): 4Fe²⁺ + O₂ + 4H⁺ → 4Fe³⁺ + 2H₂O

The ferric iron then hydrolyzes to form ferric hydroxide, an insoluble precipitate often referred to as "yellow boy," and releases more acidity into the water: Fe³⁺ + 3H₂O → Fe(OH)₃(s) + 3H⁺ acidmetalliferousdrainage.com

X-ray photoelectron spectroscopy (XPS) studies have shown that the surface of chalcopyrite undergoing abiotic leaching is often covered by elemental sulfur and iron-oxyhydroxides. acs.orgdiva-portal.org This surface layer can sometimes passivate the mineral, slowing down further oxidation.

Microbial Mediation in Sulfide Oxidation (e.g., Iron-Oxidizing and Sulfur-Oxidizing Bacteria)

Microorganisms play a crucial role in accelerating the oxidation of copper-iron sulfides, often by several orders of magnitude compared to abiotic rates. researchgate.net Acidophilic (acid-loving) bacteria, particularly iron- and sulfur-oxidizing species, are the primary drivers of this process. ijbiotech.commdpi.com

Key microorganisms include:

Acidithiobacillus ferrooxidans : This bacterium is a key contributor to the bioleaching of sulfide minerals. lboro.ac.ukwikipedia.org It obtains energy by oxidizing ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and reduced sulfur compounds to sulfuric acid. lboro.ac.ukmedcraveonline.com The bacterially generated ferric iron is a potent oxidizing agent that can attack the chalcopyrite mineral, a process often termed the "indirect mechanism" of bioleaching. researchgate.net

Leptospirillum ferrooxidans : Another important iron-oxidizing bacterium involved in bioleaching processes. ijbiotech.com

Acidithiobacillus thiooxidans : This bacterium specializes in oxidizing elemental sulfur and other reduced sulfur compounds to sulfuric acid, further contributing to the acidity of the system. frontiersin.org

The microbial process enhances the breakdown of sulfide minerals by regenerating the oxidants (ferric iron) and protons (sulfuric acid). nih.gov Bacteria can attach to the mineral surface, forming biofilms that create a localized, highly acidic, and oxidizing environment, which can enhance mineral dissolution. frontiersin.org Studies have shown that in the presence of Acidithiobacillus ferrooxidans, the oxidation of chalcopyrite is significantly enhanced. nih.govresearchgate.net

Formation of Acid Mine Drainage (AMD) and Acid Rock Drainage (ARD)

The accelerated oxidation of sulfide minerals, particularly pyrite and chalcopyrite, due to mining activities that expose them to air and water, leads to the formation of acid mine drainage (AMD) or acid rock drainage (ARD). wikipedia.orgalsglobal.comunirioja.es ARD refers to the natural process of acid generation from weathering rocks, while AMD specifically describes the acidic drainage resulting from mining operations. geochemic.co.uk

The fundamental chemistry of AMD/ARD formation involves the oxidation of sulfide minerals, which releases sulfuric acid and dissolved metals into the surrounding environment. acidmetalliferousdrainage.comgeochemic.co.uk While pyrite is the principal cause of ARD, chalcopyrite also contributes to acid generation. acidmetalliferousdrainage.comalsglobal.com

The key characteristics of AMD/ARD include:

Low pH: Typically below 4. acidmetalliferousdrainage.com

High concentrations of dissolved metals: Including iron, copper, zinc, lead, and aluminum. acidmetalliferousdrainage.comgeochemic.co.uk

High sulfate concentrations. acidmetalliferousdrainage.com

Mobility of Metal Ions during Weathering

The weathering of copper iron sulfide, primarily chalcopyrite, is a critical process that dictates the release and subsequent transport of copper and iron ions in the environment. This process is largely driven by oxidation, particularly in the presence of water and oxygen, which breaks down the sulfide mineral structure. core.ac.uktandfonline.com The mobility of the liberated metal ions is not uniform; it is controlled by a complex interplay of geochemical factors including pH, redox potential, host rock mineralogy, and the presence of other sulfide minerals like pyrite. researchgate.netgeoscienceworld.orgmdpi.com

The oxidation of chalcopyrite releases copper (Cu²⁺), iron (Fe²⁺), and sulfate (SO₄²⁻) ions into the surrounding water. The initial oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and the subsequent hydrolysis of Fe³⁺ generates significant acidity (H⁺), which is a primary driver for metal mobility. mdpi.comnm.gov

Role of Pyrite: The presence of pyrite (FeS₂) in association with chalcopyrite dramatically accelerates the weathering process. Pyrite oxidation is a potent acid-generating reaction, creating highly acidic, low-pH solutions. nm.govgeoscienceworld.orgscribd.com This increased acidity enhances the dissolution of chalcopyrite and significantly promotes the mobility of copper ions. researchgate.netgeoscienceworld.org In environments with high pyrite content, extensive leaching of copper can occur, leading to the formation of a leached cap at the surface, characterized by residual iron oxides. geoscienceworld.org

Mobility of Iron (Fe): In most weathering scenarios, iron exhibits very low mobility. mdpi.com Once released and oxidized to its ferric state (Fe³⁺), it readily precipitates as insoluble iron oxyhydroxides, such as goethite (α-FeOOH) and hematite (B75146) (α-Fe₂O₃), especially at pH values greater than 2. mdpi.comgeoscienceworld.org This results in the formation of iron-rich gossans or halos directly adjacent to the weathered sulfide grains, effectively sequestering the iron in the solid phase. geoscienceworld.org

Mobility of Copper (Cu): In contrast to iron, copper is significantly more mobile under the acidic and oxidizing conditions generated during sulfide weathering. tandfonline.comyale.edu The low-pH solutions prevent copper from precipitating, allowing it to be transported downwards through the rock profile by percolating meteoric waters. mdpi.comgeoscienceworld.org This process is a key component of supergene enrichment, where mobile copper ions are carried from the oxidizing upper zone (leached zone) down to the water table. yale.edu Below the water table, where conditions become more reducing, the copper ions precipitate as secondary copper sulfides like chalcocite (Cu₂S) and covellite (CuS), creating an economically significant enriched blanket. mdpi.comgeoscienceworld.org

Influence of Host Rock: The mineralogy of the surrounding host rock plays a crucial buffering role. researchgate.netgeoscienceworld.org Reactive minerals such as carbonates (e.g., calcite) and certain silicates (e.g., feldspars, chlorite) can neutralize the acid produced during sulfide oxidation. researchgate.netgeoscienceworld.orgscribd.com This buffering action raises the pH of the solutions, which in turn limits the mobility of copper, causing it to precipitate as secondary oxide minerals like malachite or azurite, thereby restricting its transport. researchgate.netmdpi.com Conversely, in rocks that have already undergone significant hydrolysis and contain few reactive minerals, the acidic solutions can persist, promoting greater copper mobility. geoscienceworld.org

Table 1: Factors Influencing Metal Ion Mobility During Chalcopyrite Weathering
FactorEffect on Iron (Fe) MobilityEffect on Copper (Cu) MobilityGoverning Geochemical Process
Low pH (High Acidity) Low; precipitates as oxyhydroxides above pH ~2. mdpi.comHigh; remains dissolved in acidic solutions. tandfonline.comFe³⁺ hydrolysis and precipitation; Cu²⁺ solubility in acid.
High Pyrite Content Very Low; rapid precipitation due to intense acid generation followed by hydrolysis. geoscienceworld.orgVery High; enhanced chalcopyrite dissolution and transport in highly acidic fluids. researchgate.netgeoscienceworld.orgAccelerated acid mine drainage (AMD) generation. mdpi.com
Reactive Host Rock (e.g., Carbonates, Feldspars) Low; sequestered in place. researchgate.netgeoscienceworld.orgLow; precipitation as secondary oxide/carbonate minerals due to pH buffering. researchgate.netmdpi.comAcid neutralization reactions. scribd.com
Reducing Conditions (e.g., below water table) Immobile.Low; precipitation as secondary sulfides (chalcocite, covellite). mdpi.comgeoscienceworld.orgRedox-controlled precipitation.

Surface Alteration and Dissolution Phenomena in Geological Systems

Non-Stoichiometric Dissolution: Numerous studies have shown that during the initial stages of dissolution in acidic environments, iron is released into the solution preferentially over copper. geoscienceworld.orggeoscienceworld.orgresearchgate.net This non-stoichiometric release leads to the development of an altered surface layer on the chalcopyrite mineral. This layer becomes progressively deficient in iron and consequently enriched in copper and sulfur relative to the bulk mineral. geoscienceworld.orggeoscienceworld.orgresearchgate.net

Formation of Surface Layers: The precise nature of this surface layer has been a subject of extensive research and debate. It has been described as consisting of various phases, including:

A metal-deficient polysulfide layer (Cu₁₋ₓFe₁₋ᵧS₂): This is a commonly proposed structure where the loss of iron leads to a restructuring of the remaining copper and sulfur atoms. core.ac.uk

Elemental Sulfur (S⁰): Oxidation of the sulfide component can result in the formation of a layer of elemental sulfur on the mineral surface. mdpi.com

Secondary Sulfides: Under certain conditions, intermediate secondary sulfides such as covellite (CuS) can form on the chalcopyrite surface as part of the dissolution pathway. mdpi.commdpi.com In some cases, the transformation is proposed to follow a CuFeS₂ → CuS → Cu²⁺ pathway. mdpi.com

The Passivation Debate: A key aspect of chalcopyrite dissolution is the concept of passivation, where the formation of a surface layer is thought to inhibit or block further reaction, leading to its slow leaching kinetics. acs.orgredalyc.org However, there is conflicting evidence regarding the role of this layer. Some research suggests that surface products like elemental sulfur or iron oxyhydroxides (e.g., jarosite) can form a passivating film. mdpi.comredalyc.org Conversely, other studies, particularly those examining long-term dissolution, conclude that the sulfur- and copper-enriched surface layer is porous and does not exert a significant passivating effect, allowing dissolution to continue, albeit slowly. geoscienceworld.orggeoscienceworld.orgresearchgate.netmdpi.com The dissolution rate in these cases appears to be controlled by the chemical reactions occurring at the surface rather than by diffusion through a passivating layer. geoscienceworld.org

Dissolution Mechanisms: The kinetic control of chalcopyrite dissolution can vary depending on the conditions.

Surface Chemical Reaction Control: This mechanism is often indicated by higher activation energy values and suggests that the rate-limiting step is the chemical reaction at the mineral-water interface. geoscienceworld.orgmdpi.com The rate can be influenced by the activity of H⁺ and Fe³⁺ ions in the solution. mdpi.com

Surface Diffusion Control: In some cases, particularly in later stages of leaching, the mechanism may shift to being controlled by the diffusion of reactants or products through the altered surface layer. mdpi.com

Recent studies using advanced surface analysis techniques and computational modeling continue to refine the understanding of these surface phenomena. Density Functional Theory (DFT) studies suggest that the chalcopyrite surface undergoes significant reconstruction, where sulfide ions migrate to the surface and oxidize, while metal atoms move deeper into the structure. acs.org

Table 2: Summary of Surface Alteration and Dissolution Findings for Chalcopyrite
PhenomenonDescriptionKey Research Findings
Non-Congruent Dissolution Preferential release of certain elements over others.Iron (Fe) is released preferentially over copper (Cu) and sulfur (S) in acidic media. geoscienceworld.orggeoscienceworld.orgresearchgate.net
Surface Layer Composition The altered layer formed during dissolution.Enriched in copper and sulfur relative to the bulk mineral. geoscienceworld.orggeoscienceworld.org May consist of polysulfides, elemental sulfur, or secondary sulfides like covellite. acs.orgmdpi.commdpi.com
Passivation Effect Inhibition of dissolution by the surface layer.Conflicting evidence. Some studies suggest passivation by products like jarosite or elemental sulfur. redalyc.org Others find the surface layer is non-passivating and allows continued reaction. geoscienceworld.orgresearchgate.netmdpi.com
Kinetic Control The rate-limiting step of the dissolution process.Can be controlled by surface chemical reactions (often initially) or by surface diffusion through the altered layer (often in later stages). geoscienceworld.orgmdpi.com

Chemical Reaction Mechanisms and Kinetics

Oxidative Dissolution Kinetics of Copper-Iron Sulfides

The oxidative dissolution of copper-iron sulfides, such as chalcopyrite (CuFeS₂) and bornite (B72238) (Cu₅FeS₄), is a key process in hydrometallurgical extraction of copper. The kinetics of this process are influenced by several factors, including temperature, pH, oxidant concentration, and the presence of other ions.

The solid-state oxidation of mixtures of iron and copper sulfides involves a series of exothermic reactions corresponding to the burning of the individual sulfides, as well as endothermic reactions related to the decomposition of intermediate sulfate (B86663) compounds. urfu.ruurfu.ru Kinetic analyses of these processes indicate that the limiting steps are often nucleation and crystal growth, with activation energies ranging from 140 to 459 kJ·mol⁻¹. urfu.ruurfu.rubohrium.comresearchgate.net The growth of the product layer is typically one-dimensional and can be controlled by either a chemical reaction at the phase boundary or by diffusion. urfu.ruurfu.ru

In the aqueous oxidative dissolution of chalcopyrite, the kinetics are often described by a shrinking-core model where a surface chemical reaction is the rate-determining step. fkit.hr Studies have shown that the dissolution rate can be influenced by the concentrations of oxidants like hydrogen peroxide and ferric ions, as well as the concentration of sulfuric acid. fkit.hrmdpi.com For instance, the dissolution of chalcopyrite in a sulfuric acid medium with hydrogen peroxide was found to have a reaction order of 1.45 with respect to hydrogen peroxide and 0.77 with respect to sulfuric acid. fkit.hr Interestingly, under certain conditions (e.g., pH 3), the dissolution rate of chalcopyrite can be independent of the dissolved oxygen concentration. geoscienceworld.org

The dissolution of bornite in nitric acid has also been studied, with the process being limited by internal diffusion. urfu.ruresearchgate.net The apparent activation energy for the dissolution of chalcopyrite and bornite in nitric acid has been reported to be 57.41 kJ/mol and 42.98 kJ/mol, respectively. urfu.ruresearchgate.net

Kinetic Parameters for the Dissolution of Copper-Iron Sulfides
MineralConditionsApparent Activation Energy (kJ/mol)Reaction OrderRate-Determining StepReference
ChalcopyriteH₂O₂/H₂SO₄391.45 (w.r.t. H₂O₂), 0.77 (w.r.t. H₂SO₄)Surface chemical reaction fkit.hr
ChalcopyriteHNO₃57.411.62 (w.r.t. HNO₃)Internal diffusion urfu.ruresearchgate.net
BorniteHNO₃42.981.57 (w.r.t. HNO₃)Internal diffusion urfu.ruresearchgate.net
Copper-Iron Sulfide (B99878) MixtureSolid-state oxidation140-459N/ANucleation and crystal growth urfu.ruurfu.ruresearchgate.net

Mechanisms of Sulfide Sulfur Oxidation to Elemental Sulfur or Sulfate

The oxidation of the sulfide component in copper-iron sulfides can proceed through various pathways, leading to the formation of elemental sulfur (S⁰) or sulfate (SO₄²⁻) as the final product. The specific mechanism is dependent on factors such as the oxidant, temperature, and pH.

In many cases, the oxidation of sulfide minerals is a stepwise process. osti.gov The initial step often involves the release of metal cations into the solution, resulting in a solid phase that is progressively depleted in metal relative to sulfur. osti.gov This can lead to the formation of intermediate, metal-deficient sulfides. researchgate.net

Elemental sulfur is a common intermediate product in the oxidation of copper-iron sulfides. mdpi.com For instance, during the leaching of chalcopyrite, a layer of elemental sulfur can form on the mineral surface. mdpi.com The formation of this layer can sometimes passivate the surface and hinder further dissolution. mdpi.com

CuFeS₂ + 4Fe³⁺ → Cu²⁺ + 5Fe²⁺ + 2S⁰

The elemental sulfur can then be further oxidized to sulfate:

2S⁰ + 3O₂ + 2H₂O → 2SO₄²⁻ + 4H⁺

In biological systems, sulfur-oxidizing microorganisms play a significant role in the conversion of reduced sulfur compounds to sulfate. wikipedia.orglibretexts.org These organisms can utilize intermediates such as sulfide, elemental sulfur, and thiosulfate (B1220275) as electron donors. wikipedia.orglibretexts.org The biochemical pathway often involves the conversion of reduced sulfur compounds to sulfite (B76179) (SO₃²⁻), which is then oxidized to sulfate by the enzyme sulfite oxidase. libretexts.org

General Steps in Sulfide Sulfur Oxidation
StepDescriptionKey Intermediates/ProductsReference
1Initial oxidation and metal leachingMetal-deficient sulfides, aqueous metal ions osti.govresearchgate.net
2Formation of elemental sulfurElemental sulfur (S⁰) mdpi.com
3Oxidation of intermediatesThiosulfate (S₂O₃²⁻), Sulfite (SO₃²⁻) wikipedia.orglibretexts.org
4Final oxidation to sulfateSulfate (SO₄²⁻) libretexts.orgcropnutrition.com

Interactions with Aqueous Species and Complex Formation (e.g., with H₂S, thiols)

Copper-iron sulfides can interact with various aqueous species, leading to complex formation and redox reactions. Of particular interest are the interactions with hydrogen sulfide (H₂S) and thiols, which are relevant in both geological and biological contexts.

In the presence of H₂S and thiols, Cu(II) associated with copper-iron sulfides is rapidly reduced to Cu(I). This reduction is accompanied by the formation of copper(I)-thiolate complexes. nih.gov In a model wine system, the interaction of Cu(II) with H₂S and thiols led to the formation of complexes with stoichiometries of approximately 1.4:1 (H₂S:Cu) and 2:1 (thiol:Cu).

The presence of both copper and iron can lead to synergistic effects in the oxidation of H₂S and thiols. adelaide.edu.aunih.govsemanticscholar.orgresearchgate.net Cu(II) is first reduced to Cu(I) by H₂S or thiols. The resulting Cu(I) complex can then rapidly reduce Fe(III) to Fe(II). adelaide.edu.aunih.govsemanticscholar.orgresearchgate.net The Fe(II) can then be re-oxidized to Fe(III) by oxygen, completing a redox cycle that promotes the continued oxidation of sulfur species. adelaide.edu.aunih.govsemanticscholar.org This process can also lead to the formation of polysulfides.

The interaction of copper ions with thiols of biological importance, such as glutathione (B108866) and L-cysteine, has been studied in detail. nih.gov These interactions typically involve the rapid reduction of Cu(II) to Cu(I) and the formation of Cu(I)-thiol complexes. nih.gov

Mechanistic Insights from Computational Chemistry on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has provided valuable insights into the reaction mechanisms of copper-iron sulfides at the atomic level. These studies have primarily focused on the surface reactivity of minerals like chalcopyrite.

DFT calculations have revealed that the iron sites on the chalcopyrite surface are preferentially oxidized compared to the copper sites. researchgate.net This is consistent with experimental observations from X-ray photoelectron spectroscopy. researchgate.net The adsorption and dissociation of molecular oxygen (O₂) are more favorable at the iron sites due to a lower energy barrier and greater exothermicity. researchgate.net

Studies on the reconstruction of chalcopyrite surfaces have shown that sulfide ions can migrate to the surface and oxidize to form disulfide (S₂²⁻) groups. nih.gov This process is accompanied by the reduction of superficial Fe³⁺ to Fe²⁺. nih.gov

The interaction of water with the chalcopyrite surface has also been investigated using computational methods. While the dissociation of water on a pristine chalcopyrite surface is thermodynamically and kinetically unfavorable, a surface that has already undergone oxidation by O₂ is much more reactive towards water. researchgate.net

DFT calculations have also been employed to understand the electrochemical dissolution of bornite. These studies suggest that bornite is a conductor with metallic properties and that its oxidative dissolution is accelerated at higher redox potentials. bu.edu The calculations, combined with experimental data, have helped to identify intermediate species such as elemental sulfur, FeOOH, and CuS on the bornite surface during oxidation.

Key Findings from Computational Studies on Copper-Iron Sulfides
MineralComputational MethodKey FindingReference
ChalcopyriteDFTIron sites are preferentially oxidized over copper sites. researchgate.net
ChalcopyriteDFTO₂ adsorption and dissociation are more favorable at iron sites. researchgate.net
ChalcopyriteDFTSurface reconstruction involves the formation of disulfide groups and the reduction of Fe³⁺ to Fe²⁺. nih.gov
BorniteDFTOxidative dissolution is accelerated at higher redox potentials, with the formation of S⁰, FeOOH, and CuS as intermediates. bu.edu

Chemical Interactions with Biomolecules (e.g., inactivation of iron-sulfur clusters)

Excess copper can be toxic to living organisms, and one of the primary mechanisms of this toxicity involves the interaction of copper with biomolecules, particularly iron-sulfur cluster proteins. researchgate.netnih.govpnas.orgillinois.edu These clusters are essential cofactors in a wide range of enzymes involved in critical cellular processes.

Copper-mediated toxicity can lead to the disruption and inactivation of iron-sulfur clusters. researchgate.net The mechanism is thought to involve the displacement of iron atoms from the solvent-exposed clusters by Cu(I). researchgate.netpnas.org Cu(I) can ligand to the coordinating sulfur atoms of the cluster, leading to its destabilization. researchgate.netpnas.org This damage can occur without the involvement of reactive oxygen species. researchgate.netnih.govpnas.orgillinois.edu

Studies in Escherichia coli have shown that copper treatment rapidly inactivates enzymes of the iron-sulfur dehydratase family, such as isopropylmalate dehydratase. researchgate.netnih.govpnas.orgillinois.edu This inactivation is a direct result of damage to the iron-sulfur clusters.

Furthermore, excess copper can interfere with the biogenesis of iron-sulfur clusters. asm.orgnih.gov Under anaerobic conditions, E. coli cells accumulate higher levels of intracellular copper, which can bind to the iron-sulfur cluster assembly proteins, thereby inhibiting the formation of new clusters. asm.orgnih.gov This blockage of iron-sulfur cluster biogenesis is considered a primary target of anaerobic copper toxicity. asm.org In Bacillus subtilis, copper stress has been shown to destabilize the iron-sulfur cluster scaffolded on the SufU protein. nih.gov This interference with iron-sulfur cluster formation leads to an imbalance in intracellular iron metabolism. nih.gov

Effects of Copper on Iron-Sulfur Cluster Proteins
EffectMechanismAffected Proteins/ProcessesOrganism StudiedReference
Inactivation of existing clustersDisplacement of iron by Cu(I) and ligation to sulfur atoms.Dehydratase family enzymes (e.g., isopropylmalate dehydratase, fumarase A).Escherichia coli researchgate.netpnas.org
Inhibition of cluster biogenesisBinding of copper to iron-sulfur cluster assembly proteins (e.g., IscA, IscU).Iron-sulfur cluster assembly machinery.Escherichia coli asm.orgnih.gov
Destabilization of scaffolded clustersCu(I) destabilizes the cluster on the SufU scaffold protein.SufU protein.Bacillus subtilis nih.gov

Defect Chemistry and Non Stoichiometry in Copper Iron Sulfides

Types of Point Defects (e.g., Copper Vacancies)

Point defects are irregularities in the crystal lattice that occur at isolated atomic sites. uobabylon.edu.iqlibretexts.org In copper-iron sulfide (B99878) systems, several types of point defects can exist, fundamentally influencing the material's behavior. The formation of these defects can be an intrinsic process driven by thermodynamics or induced by external factors like temperature and the partial pressure of constituent elements, such as sulfur. d-nb.infoscielo.br

The primary point defects observed in copper-iron sulfides include:

Vacancies : These are sites in the crystal lattice where an atom is missing. libretexts.org In copper-iron sulfides, vacancies can occur on the cation (copper or iron) or anion (sulfur) sublattices. Copper vacancies (VCu) are particularly common and significant. reading.ac.ukmdpi.com For instance, a reduction in copper content in non-stoichiometric compounds leads to the formation of copper vacancies. mdpi.com Similarly, iron vacancies are the defining defect in pyrrhotite (B1172379) (Fe₁₋ₓS), leading to its characteristic non-stoichiometry. wikipedia.orggeoscienceworld.org Sulfur vacancies (Vₛ) are also prevalent, especially at surfaces, and can be formed by annealing in a sulfur-poor environment. mit.edu

Interstitial Atoms : This type of defect occurs when an atom occupies a site in the crystal lattice that is not typically occupied, such as a void between regular lattice sites. uobabylon.edu.iq While less common than vacancies in tightly packed sulfide structures, self-interstitial atoms (an extra copper or iron atom in an interstitial position) can occur. uobabylon.edu.iqaps.org

Substitutional Defects : These defects involve an atom of one type being replaced by an atom of another type. uobabylon.edu.iq This can involve host atoms, such as an iron atom occupying a copper site (an antisite defect, FeCu), or impurity atoms replacing host copper, iron, or sulfur atoms. ufrgs.braip.org For example, elements like zinc, cobalt, or nickel can substitute for copper and iron. ufrgs.br

Defect TypeDescriptionExample in Copper-Iron Sulfides
Copper Vacancy (VCu)A copper atom is missing from its lattice site.Creates hole carriers, leading to p-type conductivity. Common in Cu-deficient phases. mdpi.comaip.org
Iron Vacancy (VFe)An iron atom is missing from its lattice site.Characteristic defect in pyrrhotite (Fe₁₋ₓS). wikipedia.orggeoscienceworld.org
Sulfur Vacancy (VS)A sulfur atom is missing from its lattice site.Can be created by annealing in vacuum; formation enthalpy at surfaces is low. mit.edu
Antisite Defect (e.g., FeCu)An iron atom occupies a site normally occupied by a copper atom.Accompanies the formation of secondary phases in some substituted chalcopyrites. aip.org
Substitutional ImpurityA foreign atom replaces a host atom (Cu, Fe, or S).Zn, Co, Ni can substitute for Cu or Fe. ufrgs.br

Influence of Defect Concentration on Electronic Structure

The concentration and type of point defects have a profound impact on the electronic structure of copper-iron sulfides. rsc.org Since these materials are typically semiconductors, defects introduce new energy levels within the band gap, alter the charge carrier concentration, and modify electrical conductivity. ampp.orgmdpi.com

The introduction of defects disrupts the periodic potential of the crystal lattice, which can lead to the formation of localized electronic states within the forbidden energy gap. rsc.orgmdpi.com For example, copper vacancies are known to act as acceptors, creating holes (positive charge carriers) and inducing p-type conductivity. aip.org An increase in the concentration of copper vacancies, therefore, leads to a higher hole concentration, which in turn increases electrical conductivity but tends to decrease the Seebeck coefficient. aip.org

Conversely, sulfur vacancies can act as donors, contributing electrons to the conduction band and promoting n-type behavior. The deliberate introduction of sulfur deficiency in chalcopyrite (e.g., CuFeS₂₋ᵧ) has been shown to enhance its n-type characteristics. aip.org

Carrier Concentration : Vacancies and substitutional impurities can either donate or accept electrons, directly controlling the concentration of electrons and holes. For instance, in p-type semiconductors, a higher concentration of cation vacancies (like VCu) increases the hole concentration. aip.org

Band Gap Modification : High concentrations of defects can lead to the formation of defect bands, effectively narrowing the band gap of the material. mdpi.com Carbon doping in pyrite (B73398), for example, creates defect levels that reduce the band gap. mdpi.com

Conductivity and Semiconductor Type : The dominant type of defect determines whether the material behaves as a p-type or n-type semiconductor. ampp.org Generally, metal-deficient sulfides (e.g., with Cu or Fe vacancies) are p-type, while nonmetal-deficient sulfides (with S vacancies) can be n-type. ampp.orgaip.org The relationship between defect concentration and electrical properties is a key aspect of defect engineering, used to tune materials for specific applications. rsc.org

Correlation between Defects and Non-Stoichiometric Compositions

Non-stoichiometry in chemical compounds arises directly from the presence of a high concentration of defects within the crystal lattice. unacademy.comwikipedia.org In copper-iron sulfides, the deviation from an ideal integer ratio of constituent atoms is a direct consequence of a thermodynamically significant number of point defects, primarily vacancies. geoscienceworld.org

Similarly, in the Cu-Fe-S system, non-stoichiometric compositions are common:

Copper Deficiency : Phases with formulas like Cu₁₋ₓFeS₂ are characterized by copper vacancies. This copper deficiency has been shown to cause lattice contraction. mdpi.com

Iron Excess/Deficiency : Adjustments to the Cu:Fe ratio can produce materials like Cu₁₋ₓFe₁₊ₓS₂, which retain the chalcopyrite structure but exhibit n-type behavior due to the altered defect chemistry. aip.org

Sulfur Deficiency : Compositions such as CuFeS₂₋ᵧ are created through the formation of sulfur vacancies. aip.org Such materials can exhibit significantly different electronic properties compared to their stoichiometric counterparts. For example, S-deficient chalcopyrite (CuFeS₁.₈) showed a much higher thermoelectric power factor than stoichiometric CuFeS₂. mdpi.com

The dissolution of chalcopyrite can also lead to non-stoichiometric surfaces, where iron may be preferentially released into a solution, leaving the remaining solid surface enriched in copper and sulfur relative to iron. redalyc.org This demonstrates that non-stoichiometry can also be a dynamic surface-level phenomenon.

Non-Stoichiometric FormulaPrimary Defect TypeConsequence
Fe₁₋ₓS (Pyrrhotite)Iron Vacancies (VFe)Iron-deficient compound; properties like magnetism depend on vacancy concentration. wikipedia.orggeoscienceworld.org
Cu₁₋ₓFeS₂Copper Vacancies (VCu)Copper-deficient chalcopyrite, often resulting in p-type conductivity. aip.org
CuFeS₂₋ᵧSulfur Vacancies (VS)Sulfur-deficient chalcopyrite, can enhance n-type characteristics. aip.org
Cu₁₋ₓFe₁₊ₓS₂Complex defects, including antisitesRetains chalcopyrite structure but alters electronic properties. aip.org

Research Applications and Technological Potential

Advanced Thermoelectric Materials

Thermoelectric (TE) materials possess the ability to convert waste heat directly into electrical energy and vice versa, a property crucial for energy harvesting and cooling applications. Copper-iron sulfides, particularly chalcopyrite (CuFeS₂), have emerged as promising candidates in this field, offering an alternative to tellurium-based materials which face supply limitations and toxicity concerns aip.org. Chalcopyrite is recognized as a rare example of an n-type sulfide (B99878) thermoelectric material, although copper-rich phases and nanostructured variants can exhibit p-type conduction aip.org.

The thermoelectric performance of a material is quantified by its figure of merit, ZT, defined as ZT = S²T/ρκ, where S is the Seebeck coefficient, T is the absolute temperature, ρ is the electrical resistivity, and κ is the thermal conductivity. For widespread application, materials with high ZT values are desired. While bulk chalcopyrite exhibits modest thermoelectric properties, significant advancements have been made through nanostructuring and doping strategies aip.orgnih.gov.

Enhancement of Thermoelectric Performance through Doping and Nanostructuring

Nanostructuring plays a pivotal role in enhancing the thermoelectric performance of copper-iron sulfides. By reducing the crystallite size, the number of grain boundaries increases, which effectively scatters phonons – the primary carriers of heat in solids researchgate.net. This phonon scattering leads to a significant reduction in lattice thermal conductivity (κ_L), a key factor in improving ZT. For instance, CuFeS₂ nanocrystals with a diameter of approximately 6.4 nm have demonstrated a maximum ZT value of 0.264 at 500 K, which is an order of magnitude higher than that of bulk chalcopyrite researchgate.netfrontiersin.org. This enhancement is attributed to quantum confinement effects and increased phonon scattering at the numerous grain boundaries researchgate.net.

Doping is another critical strategy employed to optimize thermoelectric properties. By substituting elements or adjusting the stoichiometry, the carrier concentration and scattering mechanisms can be modified. For example, doping with zinc at the copper site or altering the Cu:Fe ratio has been shown to influence the Seebeck coefficient and electrical resistivity aip.org. Calculations suggest that optimally doped CuFeS₂ with an average grain size of around 20 nm could achieve a ZT of 0.8 at 700 K aip.org. Furthermore, the introduction of secondary phases, such as spinel-type microprecipitates or dislocations through controlled synthesis or doping (e.g., with chromium), can further scatter a broad spectrum of phonons, leading to reduced thermal conductivity and enhanced ZT values. For example, chromium-substituted CuFeS₂ (Cu₁₋ₓCrₓFeS₂) with spinel precipitates achieved a zT of 0.31 at 673 K, representing a threefold increase over the pristine phase rsc.org. Sulfur deficiency in CuFeS₂ has also been found to improve thermoelectric properties, with CuFeS₁.80 reaching a ZT of 0.21 at 573 K aip.org. Composites of copper sulfides with other compounds, such as In₂S₃, have yielded even higher ZT values, with Cu₁₈S + 3 wt% In₂S₃ achieving a peak ZT of approximately 1.4 at 773 K mdpi.comresearchgate.net.

Photovoltaic Device Applications

The semiconducting nature and suitable bandgap of copper-iron sulfides make them attractive for photovoltaic applications, particularly in thin-film solar cells crimsonpublishers.comontosight.airesearchgate.netcrimsonpublishers.com. Chalcopyrite (CuFeS₂) typically possesses a direct bandgap in the range of 1.4 to 1.5 eV, which is considered optimal for efficient solar energy conversion crimsonpublishers.comcrimsonpublishers.com. This bandgap allows for effective absorption of the solar spectrum.

Research has explored the deposition of copper sulfide and iron sulfide thin films using methods like chemical bath deposition (CBD) for potential use as absorber or window layers in solar cells researchgate.net. Ternary compounds such as copper-antimony-sulfide (CuSbS₂) have also demonstrated photovoltaic responses when fabricated into nanocrystal (NC) devices science.gov. Copper sulfide (Cu₂S) has a long history in photovoltaic research, often used in heterojunctions with materials like cadmium sulfide (CdS) researchgate.net. The ability to tune the bandgap of CuFeS₂ quantum dots (QDs) from 0.5 to 2 eV further broadens their potential in optoelectronic devices acs.org.

Photo(electro)catalysis for Energy Conversion and Environmental Remediation

Metal sulfides, including copper and iron sulfides, are recognized for their potential as photocatalysts for solar energy conversion and environmental remediation frontiersin.orgcatalysis.blogrsc.orgnih.gov. These materials can facilitate crucial reactions such as water splitting and the degradation of organic pollutants by generating reactive oxygen species (ROS) under solar irradiation catalysis.blogmdpi.com.

Copper-iron sulfides, such as CuFeS₂, have been synthesized as nanocrystals for applications like dye degradation researchgate.net. Ternary sulfides like CuFeS₂, CuInS₂, and CuGaS₂ are particularly noted for their high selectivity and photocatalytic production rates, especially when integrated into heterostructures with materials like titanium dioxide (TiO₂) mdpi.com. These composites can enhance charge separation and transfer, leading to improved photocatalytic efficiency for reactions like water splitting mdpi.comacs.org.

Transition metal sulfides (TMS) are also being investigated for electrocatalytic applications, including the reduction of carbon dioxide (CO₂) mdpi.com. Iron sulfide (FeS) is highlighted as a key electrocatalyst for water splitting, facilitating both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) due to its unique structural and electrochemical features mostwiedzy.plresearchgate.netdntb.gov.ua. The development of copper-iron bimetallic composites is also being explored for bifunctional catalysis in water splitting researchgate.net. Furthermore, copper sulfide nanoparticles have shown potential as photothermal agents due to their efficient conversion of near-infrared light nih.gov.

Wastewater Treatment Applications (e.g., persulfate activation)

A significant application area for iron-based sulfides and their composites lies in advanced oxidation processes (AOPs) for wastewater treatment, specifically through the activation of persulfate (PS) frontiersin.orgresearchgate.netmdpi.comiwaponline.comresearchgate.net. Persulfate activation generates highly reactive species, such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which can effectively degrade recalcitrant organic pollutants frontiersin.orgresearchgate.net.

Copper and iron ions within these sulfide materials play a crucial role as active sites that accelerate the generation of these radicals by breaking the O-O bond in persulfate frontiersin.org. Zero-valent copper (Cu(0)) is noted for its ability to activate persulfate over a broad pH range researchgate.netresearchgate.net. Materials like CuFeS₂, NiFe₂S₄, and Cu₂FeSnS₄ have been employed for persulfate activation to degrade various organic pollutants frontiersin.org. Iron sulfide composites, such as FeS@Carbon materials, are also effective in wastewater remediation via PS activation frontiersin.org. The synergistic effect of these materials with processes like ultrasound can further enhance pollutant removal efficiency iwaponline.com.

Spintronic Devices

The magnetic properties inherent in some copper-iron sulfide structures position them as potential candidates for spintronic devices, which utilize the electron's spin in addition to its charge for information processing crimsonpublishers.comcrimsonpublishers.com. Chalcopyrite-structured solids are noted for their magnetic characteristics, making them amenable to spintronic applications crimsonpublishers.comcrimsonpublishers.com. Research has also explored the synthesis of CuFeS₂ nanocrystals for spintronic applications researchgate.net. Furthermore, the inclusion of magnetic elements or the development of specific phases in iron sulfides can also contribute to their suitability for spintronics physicsaccess.com. Studies on nickel-doped copper sulfide nanoparticles are also investigating their magnetic properties for spintronic device applications acs.org.

Role in Advanced Materials Design and Engineering

Copper-iron sulfides are integral to the design and engineering of advanced materials due to their tunable properties and the ability to control their characteristics at the nanoscale crimsonpublishers.comcrimsonpublishers.com. The earth-abundant nature and low-toxicity profile of these compounds make them particularly attractive for sustainable technological development aip.orgmdpi.comsciopen.com.

Data Tables

Table 1: Thermoelectric Performance of Copper-Iron Sulfides and Related Compounds

Material/CompositionNanostructuring/Doping StrategyZT ValueTemperature (K)Reference
CuFeS₂ nanocrystalsSolution-phase synthesis0.264500 researchgate.netfrontiersin.org
CuFeS₂ (bulk chalcopyrite)N/A~0.003500 researchgate.net
CuFeS₁.80Sulfur deficiency0.21573 aip.org
Cu₁₈S + 3 wt% In₂S₃Doping with In₂S₃, SPS~1.4773 mdpi.comresearchgate.net
Cr-substituted CuFeS₂Spinel precipitates0.31673 rsc.org
CuFeS₂ (pristine phase)N/A~0.1673 rsc.org
CuFeS₂ (nanostructured)Nanostructuring~0.264500 researchgate.net

*SPS: Spark Plasma Sintering. ZT values are indicative and can vary based on specific synthesis conditions and characterization methods.

Table 2: Photovoltaic Properties of Copper-Iron Sulfides and Related Compounds

Material/CompositionKey Property / ApplicationValue/DescriptionReference
CuFeS₂ (Chalcopyrite)Bandgap for solar energy conversion1.4–1.5 eV (direct bandgap) crimsonpublishers.comcrimsonpublishers.com
CuFeS₂ QDsTunable bandgap0.5–2 eV acs.org
Cu₂SApplication in photovoltaic devices (heterojunctions)Used with CdS for solar cells researchgate.net
CuSbS₂ NCsPhotovoltaic response under simulated sunlightApplicable for solution-processed solar cells science.gov
FeS thin filmsPotential for photovoltaic applicationsStudied for use in solar cells researchgate.netphysicsaccess.com

Compound List

Copper;iron;sulfane (interpreted as Copper-Iron Sulfides, e.g., CuFeS₂)

Chalcopyrite (CuFeS₂)

Copper Sulfide (general, e.g., Cu₂S, CuS)

Iron Sulfide (general, e.g., FeS, FeS₂, Fe₃S₄)

Copper Selenide (Cu₂₋ₓSe)

Copper Antimony Sulfide (CuSbS₂)

Indium Sulfide (In₂S₃)

Chromium-substituted Copper Iron Sulfide (Cu₁₋ₓCrₓFeS₂)

Cadmium Sulfide (CdS)

Titanium Dioxide (TiO₂)

Graphene Oxide (GO) / Reduced Graphene Oxide (rGO)

Q & A

Q. What cutting-edge approaches elucidate the cofactor assembly of copper-iron-sulfane clusters in radical SAM enzymes?

  • Methodological Answer : Combine in vitro reconstitution assays (e.g., anaerobic Fe/S cluster insertion) with Mössbauer spectroscopy to monitor cluster maturation. Use cryo-EM to resolve structural changes during cofactor binding. Site-directed mutagenesis identifies residues critical for metal-sulfane coordination .

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